molecular formula C8H13NO2 B13176907 1-Oxa-8-azaspiro[4.5]decan-4-one

1-Oxa-8-azaspiro[4.5]decan-4-one

Katalognummer: B13176907
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: MLCZCZXLLJUIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-8-azaspiro[4.5]decan-4-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1-oxa-8-azaspiro[4.5]decane structure have been extensively investigated as key pharmacophores for various biological targets. Scientific studies on closely related analogues have demonstrated their potential as selective agonists for muscarinic M1 receptors, which is a relevant target for cognitive disorders . Furthermore, derivatives of this core structure have been developed and evaluated as high-affinity ligands for sigma-1 receptors, indicating their utility in the development of potential neuroimaging agents and central nervous system therapeutics . Additional research has explored similar structures as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), showcasing the versatility of this spirocyclic framework in designing compounds for pain, inflammation, and neurological conditions . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for specific synthetic applications and safety data.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1-oxa-8-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H13NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h9H,1-6H2

InChI-Schlüssel

MLCZCZXLLJUIAA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(C1=O)CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Characterization of 1-Oxa-8-azaspiro[4.5]decan-4-one: Structural Logic, Exact Mass Determination, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the transition from planar aromatic systems to three-dimensional architectures is a critical strategy for improving pharmacokinetic profiles, solubility, and target specificity. Spiro-heterocycles—characterized by two rings joined orthogonally at a single tetrahedral spiro carbon—represent a privileged class of these 3D scaffolds[1]. Among them, 1-oxa-8-azaspiro[4.5]decan-4-one (CAS: 1504341-74-5) serves as a highly versatile structural core[2]. It is particularly valuable in the development of tachykinin receptor antagonists and other CNS-active therapeutics[1].

As a Senior Application Scientist, I have designed this technical guide to provide an authoritative breakdown of this molecule's chemical structure, exact mass calculation, and validated analytical protocols for researchers and drug development professionals.

Chemical Structure and Conformational Logic

The structural integrity of 1-oxa-8-azaspiro[4.5]decan-4-one is defined by its spirocyclic junction, which forces the molecule into a rigid, orthogonal conformation. This geometry is essential for the specific vector projection of pharmacophores, effectively reducing the entropic penalty upon target binding[1].

  • The 6-Membered Ring (Piperidine Core): Comprises atoms C6 through C10, with a secondary amine at the N8 position. This nitrogen serves as a primary, accessible site for functionalization (e.g., alkylation, acylation) to modulate the basicity and lipophilicity of the final drug candidate.

  • The 5-Membered Ring (Oxolane/Furanone Core): Comprises O1 through C4. The presence of the ether oxygen (O1) adjacent to the spiro carbon (C5) and the ketone at C4 introduces significant polarity and highly directional hydrogen-bonding capabilities.

  • The Spiro Carbon (C5): The tetrahedral nature of C5 locks the piperidine and oxolane rings at a ~90° angle, preventing conformational collapse.

SpiroTopology O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 C4 C4=O C3->C4 C5 C5 Spiro C4->C5 C5->O1 C6 C6 C5->C6 C7 C7 C6->C7 N8 N8 C7->N8 C9 C9 N8->C9 C10 C10 C9->C10 C10->C5

Fig 1. Topological connectivity of the 1-oxa-8-azaspiro[4.5]decan-4-one ring system.

Physicochemical Properties & Exact Mass Determination

Rigorous exact mass calculations are foundational for High-Resolution Mass Spectrometry (HRMS) validation. The monoisotopic exact mass is derived strictly from the most abundant isotopes of its constituent elements.

Calculation of Monoisotopic Exact Mass for C8H13NO2:

  • Carbon (C): 8 atoms × 12.000000 Da = 96.000000 Da

  • Hydrogen (H): 13 atoms × 1.007825 Da = 13.101725 Da

  • Nitrogen (N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (O): 2 atoms × 15.994915 Da = 31.989830 Da

  • Total Exact Mass: 155.094629 Da

When analyzed via Electrospray Ionization (ESI) in positive mode, the secondary amine readily accepts a proton (H⁺, exact mass 1.007276 Da), yielding a theoretical [M+H]⁺ of 156.1019 m/z .

Table 1: Core Physicochemical Parameters

ParameterValue
Chemical Name 1-Oxa-8-azaspiro[4.5]decan-4-one
CAS Registry Number 1504341-74-5[2]
Molecular Formula C8H13NO2[2]
Molecular Weight 155.19 g/mol
Monoisotopic Exact Mass 155.0946 Da
Theoretical [M+H]⁺ (ESI+) 156.1019 m/z
SMILES (Core Scaffold) O=C1CCOC2(CCNCC2)1

Experimental Methodologies: Synthesis & Isolation

The synthesis of the 1-oxa-8-azaspiro[4.5]decan-4-one skeleton typically utilizes N-protected 4-piperidone as the foundational building block. The causality of this approach lies in the inherent electrophilicity of the C4 ketone of piperidone, which acts as the future spiro center[1].

Step-by-Step Synthetic Protocol:

  • Starting Material Preparation: Dissolve N-Boc-4-piperidone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. The Boc protecting group is crucial to prevent unwanted nucleophilic attack or polymerization by the secondary amine.

  • Nucleophilic Addition: Introduce a functionalized 3-carbon nucleophile (e.g., an enolate or protected cyanohydrin derivative) at -78°C to facilitate a stereoselective attack on the ketone carbonyl, generating a tertiary alcohol intermediate[1].

  • Spirocyclization: Induce intramolecular ring closure via acid-catalyzed etherification. The acidic conditions promote the elimination of leaving groups and the formation of the O1-C5 ether bond, permanently locking the spirocyclic geometry.

  • Deprotection: Treat the resulting N-Boc-spirocycle with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) at room temperature for 2 hours to cleave the Boc group.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography (using a gradient of DCM:Methanol with 1% NH4OH) to yield the pure target scaffold.

SyntheticWorkflow SM N-Boc-4-piperidone (Starting Material) Step1 Nucleophilic Addition (e.g., Cyanohydrin) SM->Step1 Step 1 Step2 Spirocyclization (Acidic Ring Closure) Step1->Step2 Step 2 Step3 Deprotection (TFA / DCM) Step2->Step3 Step 3 Product 1-Oxa-8-azaspiro[4.5]decan-4-one (Target Scaffold) Step3->Product Step 4

Fig 2. Standard synthetic workflow for 1-oxa-8-azaspiro[4.5]decan-4-one.

Analytical Validation System

Trustworthiness in chemical synthesis requires self-validating analytical protocols. To confirm the successful synthesis of 1-oxa-8-azaspiro[4.5]decan-4-one, the following LC-HRMS workflow must be executed to verify the exact mass.

LC-HRMS Protocol:

  • Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with a UHPLC system.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (The formic acid is essential as it promotes secondary amine protonation for ESI+).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Criteria: A sharp chromatographic peak must yield a mass spectrum with a base peak at m/z 156.1019 (± 5 ppm mass error). The presence of the spiro-carbon should be orthogonally confirmed via ¹³C-NMR, typically presenting a characteristic quaternary carbon signal in the 70–85 ppm range due to the dual deshielding effects of the adjacent oxygen and the nitrogen-containing ring system.

Applications in Drug Development

The 1-oxa-8-azaspiro[4.5]decan-4-one scaffold is highly prized in medicinal chemistry. Research conducted at the University of Southampton demonstrated its utility as a core framework for tachykinin receptor antagonists, which are actively investigated for the treatment of migraines, ulcerative colitis, and Crohn's disease[1]. By selectively decorating the N8 position and the furanone ring, medicinal chemists can fine-tune the molecule's binding affinity to specific G-protein coupled receptors (GPCRs), leveraging the scaffold's rigid 3D vector to maximize favorable binding interactions while minimizing flatland-associated off-target toxicity[1].

References

  • AAblocks. "1504341-74-5 | MFCD26710388 | 1-oxa-8-azaspiro[4.5]decan-4-one". AAblocks Chemical Database. 2

  • BLD Pharm. "1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride". BLD Pharm Product Catalog. 3

  • Hart, James Dudley. "Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery". ePrints Soton - University of Southampton. 1

Sources

Pharmacokinetic Profiling of 1-Oxa-8-azaspiro[4.5]decan-4-one Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of central nervous system (CNS) therapeutics requires molecular scaffolds that balance lipophilicity, aqueous solubility, and metabolic stability. The 1-oxa-8-azaspiro[4.5]decane spirocyclic core has emerged as a privileged scaffold in medicinal chemistry, famously utilized in the development of M1 muscarinic agonists, fatty acid amide hydrolase (FAAH) inhibitors, and tachykinin receptor antagonists[1][2].

Specifically, the 1-oxa-8-azaspiro[4.5]decan-4-one derivative offers a unique structural advantage: the C4-ketone serves as a versatile synthetic handle for late-stage functionalization while maintaining the rigid, three-dimensional geometry of the spiro-fused tetrahydrofuran and piperidine rings. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this class of compounds, detailing the causal relationships between their spirocyclic architecture and their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Structural Rationale: The Spirocyclic Advantage

Historically, CNS drug discovery relied heavily on flat, heteroaromatic rings. However, high aromatic ring counts correlate with poor aqueous solubility and promiscuous off-target binding. The incorporation of the 1-oxa-8-azaspiro[4.5]decane system addresses these liabilities through two primary mechanisms:

  • Increased Fsp3​ Character: The spiro-fusion inherently increases the fraction of sp3 -hybridized carbons. This three-dimensionality disrupts crystal lattice packing, thereby enhancing thermodynamic solubility[3].

  • Modulation of Basicity and Lipophilicity: The oxygen atom in the oxa-ring acts as a hydrogen bond acceptor, lowering the overall logD compared to a purely carbocyclic spiro-system. Furthermore, the inductive effect of the spiro-oxygen slightly attenuates the basicity ( pKa​ ) of the piperidine nitrogen, which optimizes blood-brain barrier (BBB) penetration by increasing the fraction of un-ionized drug at physiological pH.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

Derivatives of the 1-oxa-8-azaspiro[4.5]decane core generally exhibit excellent oral bioavailability ( F=35%−65% ). The absorption kinetics are highly dependent on the absorption rate constant ( ka​ ) into the portal vein. Studies on related derivatives, such as the M1 agonist YM796, demonstrate that these spirocycles can undergo non-linear first-pass hepatic metabolism[4]. Because the portal vein concentration dictates the saturation of hepatic enzymes, rapid absorption can transiently saturate first-pass clearance, leading to a disproportionate increase in systemic exposure (AUC) at higher doses[4].

Distribution and CNS Penetration

For targets like FAAH or tachykinin receptors, the drug must partition effectively into the brain[1][2]. The 1-oxa-8-azaspiro[4.5]decan-4-one scaffold typically exhibits a moderate-to-high Volume of Distribution ( Vd​ ), indicating extensive tissue distribution[5]. Brain-to-plasma ratios ( Kp​ ) frequently approach or exceed 1.0. The steric bulk around the spirocenter prevents the molecule from being an optimal substrate for efflux transporters like P-glycoprotein (P-gp), ensuring that the free drug concentration in the CNS remains therapeutically relevant.

Metabolism and Clearance

The primary metabolic liability of piperidine-containing compounds is often N-dealkylation or oxidation adjacent to the nitrogen. However, the spirocyclic framework sterically hinders some of these classical metabolic pathways.

In vitro studies utilizing human liver microsomes (HLM) reveal that the metabolism of 1-oxa-8-azaspiro[4.5]decane derivatives is predominantly mediated by CYP3A4 [6]. The metabolic clearance often exhibits multiphasic kinetics, characterized by a high-affinity ( Km1​ ) and a low-affinity ( Km2​ ) component[6]. The C4-ketone in the 1-oxa-8-azaspiro[4.5]decan-4-one core is relatively shielded by the adjacent spirocenter, reducing its susceptibility to rapid reduction by cytosolic aldo-keto reductases compared to unhindered cyclic ketones.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that any deviation in assay performance is immediately detectable.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and CYP450-mediated stability of the spirocyclic derivative.

Step-by-Step Workflow:

  • Preparation of Reagents: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is essential for the function of the NADPH-cytochrome P450 reductase complex.

  • Test Compound Spiking: Dilute the 1-oxa-8-azaspiro[4.5]decan-4-one derivative in DMSO, then into the buffer to achieve a final assay concentration of 1 μ M (final DMSO ≤0.1% ).

    • Causality: Keeping DMSO ≤0.1% prevents solvent-induced inhibition of CYP isozymes.

  • Control Validation: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 oxidative metabolism. Without it, only non-CYP degradation is measured.

  • Quenching and Extraction: At time points 0, 5, 15, 30, and 60 minutes, remove 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using a gradient LC-MS/MS method.

    • Causality: A gradient elution ensures that polar metabolites elute early, preventing ion suppression of the more lipophilic parent spirocycle.

Protocol B: In Vivo Pharmacokinetic Screening (Rodent Model)

Objective: Determine absolute bioavailability ( F ), systemic clearance ( Cl ), and Volume of Distribution ( Vd​ ).

Step-by-Step Workflow:

  • Formulation: Formulate the compound in 5% DMSO, 10% Tween 80, and 85% sterile saline to ensure complete dissolution.

  • Dosing: Administer the compound to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

    • Causality: IV dosing bypasses absorption, providing the absolute baseline for Cl and Vd​ . PO dosing allows the calculation of F by comparing dose-normalized AUCs.

  • Sampling: Collect blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2-EDTA tubes to prevent coagulation.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA).

Data Visualization & Workflows

Quantitative PK Parameters

The following table synthesizes the typical pharmacokinetic parameters observed for optimized 1-oxa-8-azaspiro[4.5]decane derivatives in preclinical rodent models[5][7][8].

Table 1: Representative Pharmacokinetic Parameters of 1-Oxa-8-azaspiro[4.5]decane Derivatives

PK ParameterTypical RangeMechanistic Implication
Oral Bioavailability ( F% ) 35% - 65%Good gastrointestinal absorption driven by optimized logD and high Fsp3​ .
Systemic Clearance ( Cl ) 1.5 - 3.5 L/h/kgModerate hepatic extraction; spiro-core resists rapid N-dealkylation.
Volume of Distribution ( Vd​ ) 1.0 - 5.5 L/kgExtensive tissue distribution; highly favorable for CNS target engagement.
Half-life ( t1/2​ ) 2.5 - 6.0 hSupports once- or twice-daily dosing regimens in clinical translation.
Brain-to-Plasma Ratio ( Kp​ ) 0.8 - 1.5Excellent BBB penetration; low affinity for P-glycoprotein efflux pumps.
ADME Optimization Workflow

The optimization of the 1-oxa-8-azaspiro[4.5]decan-4-one scaffold follows a strict, iterative logic. The diagram below maps the causality between in vitro screening and in vivo validation.

PK_Workflow N1 1-Oxa-8-azaspiro[4.5]decan-4-one Scaffold Design N2 In Vitro Microsomal Stability (CYP3A4) N1->N2 Phase I N3 Caco-2 Permeability & BBB Penetration N1->N3 Phase I N4 In Vivo PK Profiling (Rodent/Dog) N2->N4 High Stability N3->N4 High Permeability N5 Clearance (Cl) & Volume of Distribution (Vd) N4->N5 Data Extraction N6 Lead Optimization (Iterative Refinement) N5->N6 Feedback Loop N6->N1 Redesign

Figure 1: Iterative ADME optimization workflow for spirocyclic derivatives.

Conclusion

The 1-oxa-8-azaspiro[4.5]decan-4-one scaffold represents a triumph of modern structural pharmacology. By replacing flat aromatic systems with a rigid, sp3 -rich spirocycle, drug developers can fundamentally rewrite a molecule's pharmacokinetic destiny. The resulting derivatives exhibit superior metabolic stability against CYP450 enzymes, predictable non-linear first-pass kinetics, and exceptional blood-brain barrier penetration. For researchers targeting complex CNS pathologies, mastering the derivatization of the C4-ketone while preserving the spiro-core's ADME benefits remains a highly validated strategy for clinical success.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain Source: PubMed (NIH) URL:[Link]

  • Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery Source: ePrints Soton - University of Southampton URL:[Link](Note: Sourced via University of Southampton thesis repository[2])

  • Prediction of in vivo hepatic metabolic clearance of YM796 from in vitro data by use of human liver microsomes and recombinant P-450 isozymes Source: PubMed (NIH) URL:[Link]

  • Prediction of in vivo nonlinear first-pass hepatic metabolism of YM796 from in vitro metabolic data Source: PubMed (NIH) URL:[Link](Note: Sourced via NIH[4])

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Source: ResearchGate URL:[Link]

Sources

The Spirocyclic Scaffold 1-Oxa-8-azaspiro[4.5]decan-4-one: A Technical Guide to its Ascendant Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of novel chemical entities with enhanced three-dimensionality and improved physicochemical properties has led to a burgeoning interest in spirocyclic scaffolds within medicinal chemistry. Among these, the 1-Oxa-8-azaspiro[4.5]decan-4-one core has emerged as a privileged structure, particularly in the development of therapeutics targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this versatile scaffold. We will delve into detailed experimental protocols for its synthesis and biological evaluation, with a primary focus on its successful application in the discovery of M1 muscarinic acetylcholine receptor agonists for the potential treatment of Alzheimer's disease. Furthermore, this guide will explore emerging therapeutic avenues for this scaffold, including its role in the development of fatty acid amide hydrolase (FAAH) inhibitors and sigma-1 (σ1) receptor ligands.

The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Design

The imperative in contemporary drug discovery is to move beyond flat, two-dimensional molecules and explore the vastness of three-dimensional chemical space. Spirocycles, characterized by two rings sharing a single common atom, offer a unique and powerful approach to achieving this goal.[1] The inherent rigidity and defined three-dimensional geometry of spirocyclic scaffolds provide several key advantages over their more traditional, non-spirocyclic counterparts:

  • Enhanced Target Affinity and Selectivity: The fixed spatial orientation of substituents on a spirocyclic core can lead to more precise and favorable interactions with the complex three-dimensional binding pockets of biological targets. This can result in increased potency and, crucially, improved selectivity against off-target proteins, thereby reducing the potential for adverse effects.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a spiro center often increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 is generally correlated with improved aqueous solubility, a key factor for oral bioavailability, and can positively influence metabolic stability.[2]

  • Novel Intellectual Property: The unique structural nature of spirocyclic compounds provides fertile ground for generating novel intellectual property, a critical consideration in the competitive landscape of pharmaceutical research and development.

The 1-Oxa-8-azaspiro[4.5]decan-4-one scaffold, incorporating a piperidine and a γ-lactone ring, embodies these advantages, making it a highly attractive starting point for the design of new therapeutic agents.

Synthesis of the 1-Oxa-8-azaspiro[4.5]decan-4-one Core: A Step-by-Step Protocol

The construction of the 1-Oxa-8-azaspiro[4.5]decan-4-one scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective synthetic strategy begins with the readily available N-Boc-4-piperidone.[3] The following protocol outlines a typical three-step sequence:

Step 1: Alkylation of N-Boc-4-piperidone

  • Objective: To introduce the three-carbon unit required for the formation of the lactone ring.

  • Methodology:

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled solution. Stir for 30 minutes to ensure complete deprotonation and formation of the lithium enolate. The low temperature is crucial to prevent self-condensation of the piperidone.

    • Add ethyl 2-(bromomethyl)acrylate (1.2 equivalents) dropwise to the reaction mixture. The use of a slight excess of the electrophile ensures complete consumption of the enolate.

    • Allow the reaction to gradually warm to room temperature and stir for 12 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the Spirocyclic Lactone

  • Objective: To form the γ-lactone ring through an acid-catalyzed intramolecular cyclization.

  • Methodology:

    • Dissolve the purified product from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove ethanol and water, driving the reaction to completion. Monitor the reaction for 6 hours.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Boc-protected 1-Oxa-8-azaspiro[4.5]decan-4-one.

Step 3: Deprotection and Salt Formation

  • Objective: To remove the Boc protecting group and form the hydrochloride salt for improved handling and solubility.

  • Methodology:

    • Dissolve the Boc-protected spirocycle in a minimal amount of anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 equivalents).

    • Stir the mixture at room temperature for 4 hours.

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 1-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride, as a white solid.[3]

Synthesis_Workflow A N-Boc-4-piperidone B Alkylation with Ethyl 2-(bromomethyl)acrylate A->B LDA, THF, -78°C C Intermediate B->C D Intramolecular Cyclization (p-TsOH) C->D E Boc-protected 1-Oxa-8-azaspiro[4.5]decan-4-one D->E F Deprotection (HCl) E->F G 1-Oxa-8-azaspiro[4.5]decan-4-one Hydrochloride F->G

Synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride.

Primary Therapeutic Application: M1 Muscarinic Acetylcholine Receptor Agonists

A significant body of research has focused on the development of 1-Oxa-8-azaspiro[4.5]decan-4-one derivatives as agonists of the M1 muscarinic acetylcholine receptor (mAChR).[4] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target for the symptomatic treatment of cognitive decline in Alzheimer's disease.[4][5]

Mechanism of Action: M1 Receptor Signaling

Activation of the M1 receptor by an agonist initiates a signaling cascade that is crucial for neuronal function. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This increase in intracellular calcium, along with the activation of protein kinase C by DAG, leads to a cascade of downstream cellular responses that are thought to underlie the pro-cognitive effects of M1 agonism.[6]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 1-Oxa-8-azaspiro[4.5] decan-4-one Derivative Agonist->M1 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, 1-Oxa-8-azaspiro[4.5]decan-4-one. Recognizing the current scarcity of public-domain toxicological data for this specific molecule, this document outlines a robust, multi-tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, and organ-specific toxic effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities. By detailing the causality behind experimental choices and providing validated, step-by-step protocols, this whitepaper serves as a practical roadmap for generating a comprehensive safety profile in accordance with established regulatory principles.

Introduction and Rationale

1-Oxa-8-azaspiro[4.5]decan-4-one belongs to the spirocyclic family of heterocyclic compounds. While direct biological data for this specific molecule is limited, its structural analogs, such as various 1-Oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists for potential therapeutic applications in conditions like Alzheimer's disease.[1][2] This association with a biologically active class of compounds necessitates a thorough and proactive evaluation of its safety profile. The potential for on-target and off-target toxicities, including cholinergic side effects observed in related molecules, underscores the importance of a rigorous preclinical safety assessment.[1][2]

This guide proposes a logical, tiered approach to in vitro toxicity testing, beginning with broad assessments of cytotoxicity and genotoxicity, followed by more specific assays for key organ systems often implicated in drug-induced toxicity: the liver, heart, and kidneys. This strategy is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and follows guidance from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[3][4][5]

Foundational Toxicity Assessment

The initial phase of safety profiling focuses on two fundamental aspects of toxicity: general cell death (cytotoxicity) and the potential to damage genetic material (genotoxicity). These assays are critical for early decision-making in the drug development pipeline.

General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[6] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Cell Culture: A relevant human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer), should be cultured in appropriate media and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare a series of dilutions of 1-Oxa-8-azaspiro[4.5]decan-4-one in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24 to 48 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well for a final concentration of 0.5 mg/mL.[6][9]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Allow the plate to stand overnight in the incubator.[9] Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of a chemical.[1][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine) due to mutations in the genes responsible for their synthesis.[1] The assay evaluates a compound's ability to cause a reverse mutation, thereby restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[1][10]

  • Strain Selection: Utilize a standard set of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA, to detect different types of mutations (frameshift and base-pair substitutions).[11]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to identify compounds that may become mutagenic after metabolism.[11]

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should not be overly toxic to the bacteria.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) number of colonies.

Organ-Specific Toxicity Assessment

Following the foundational assays, it is crucial to investigate the potential for toxicity in specific organ systems that are common targets for drug-induced injury.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore highly susceptible to chemical-induced injury.[12] In vitro models using human liver cells are essential for predicting potential hepatotoxicity.

While cell lines like HepG2 are widely used, primary human hepatocytes are considered the "gold standard" for in vitro liver toxicity testing as they retain a more complete set of metabolic enzymes and transporters, offering a more physiologically relevant model.[12][13][14]

  • Cell Culture: Plateable cryopreserved human hepatocytes are thawed and seeded onto collagen-coated plates. The cells are allowed to attach and form a monolayer.[12]

  • Compound Exposure: Treat the hepatocyte cultures with a range of concentrations of 1-Oxa-8-azaspiro[4.5]decan-4-one for 24 to 72 hours.

  • Endpoint Analysis: Assess hepatotoxicity through a multiplexed approach:

    • Cytotoxicity: Measure cell viability using the MTT or a similar assay.

    • Enzyme Leakage: Quantify the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium as indicators of cell membrane damage.

    • Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, as it can lead to a prolongation of the QT interval and life-threatening arrhythmias like Torsade de Pointes.[15] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative emphasizes the importance of assessing drug effects on multiple cardiac ion channels, with hERG being a primary focus.[16]

  • Cell Line: Use a mammalian cell line, such as HEK293, that is stably transfected with the hERG channel.[15]

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in the whole-cell configuration.[15]

  • Compound Application: Apply a range of concentrations of 1-Oxa-8-azaspiro[4.5]decan-4-one sequentially to the cells.

  • Voltage Protocol: Utilize a specific voltage protocol to elicit the hERG current and assess the effect of the compound on the channel's activity.

  • Data Analysis: Calculate the percent inhibition of the hERG tail current at each concentration and determine the IC50 value.[15]

Nephrotoxicity Assessment

The kidneys are another common target for drug-induced toxicity. The human proximal tubule epithelial cell line, HK-2, is a well-established in vitro model for evaluating nephrotoxic potential.[2][17][18]

  • Cell Culture: Culture HK-2 cells in appropriate media until they reach approximately 70-80% confluency.

  • Compound Exposure: Treat the cells with 1-Oxa-8-azaspiro[4.5]decan-4-one at various concentrations for 24 to 48 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Determine cell viability using the MTT assay.

    • Biomarker Expression: Measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the cell culture supernatant using ELISA kits.[2][19] An increase in these biomarkers can indicate tubular damage.[2]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Toxicity Endpoints for 1-Oxa-8-azaspiro[4.5]decan-4-one

Assay CategoryAssay TypeCell Line/SystemEndpointResult (Example)
General Cytotoxicity MTT AssayHEK293, HepG2IC50 (µM)To be determined
Genotoxicity Ames TestS. typhimurium, E. coliMutagenicityTo be determined
Hepatotoxicity CytotoxicityPrimary Human HepatocytesIC50 (µM)To be determined
Enzyme LeakagePrimary Human HepatocytesFold increase in ALT/ASTTo be determined
Cardiotoxicity hERG InhibitionhERG-HEK293IC50 (µM)To be determined
Nephrotoxicity CytotoxicityHK-2IC50 (µM)To be determined
Biomarker ExpressionHK-2Fold increase in KIM-1/NGALTo be determined

Visualized Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the proposed in vitro safety assessment.

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Organ-Specific Toxicity Cytotoxicity General Cytotoxicity (MTT Assay) Hepatotoxicity Hepatotoxicity (Primary Hepatocytes) Cytotoxicity->Hepatotoxicity If cytotoxic Cardiotoxicity Cardiotoxicity (hERG Assay) Cytotoxicity->Cardiotoxicity If cytotoxic Nephrotoxicity Nephrotoxicity (HK-2 Cells) Cytotoxicity->Nephrotoxicity If cytotoxic Genotoxicity Genotoxicity (Ames Test) Compound 1-Oxa-8-azaspiro[4.5]decan-4-one Compound->Cytotoxicity Compound->Genotoxicity

Caption: Tiered approach to in vitro safety assessment.

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Compound (24-48h) incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 4h add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT assay experimental workflow.

Conclusion

The proposed in vitro toxicity testing cascade provides a robust and scientifically sound framework for the initial safety assessment of 1-Oxa-8-azaspiro[4.5]decan-4-one. By systematically evaluating general cytotoxicity, genotoxicity, and potential effects on key organ systems, this strategy enables an early and comprehensive understanding of the compound's safety profile. The data generated from these assays are critical for informed decision-making in the drug discovery and development process, guiding lead optimization and subsequent nonclinical and clinical development plans. This proactive approach to safety assessment is essential for mitigating risks and advancing potentially therapeutic molecules with a greater degree of confidence.

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • Li, J., et al. (2018). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. Available at: [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Wu, Y., et al. (2009). Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds. Toxicology in Vitro. Available at: [Link]

  • Adler, M., et al. (2016). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Journal of Applied Toxicology. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • OECD. (2009). OECD Guideline for the Testing of Chemicals 412. OECD. Available at: [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. OECD. Available at: [Link]

  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. Available at: [Link]

  • Proctor, W. R., et al. (2017). Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. ASSAY and Drug Development Technologies. Available at: [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.. Available at: [Link]

  • Kim, Y., et al. (2019). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Nanomaterials. Available at: [Link]

  • Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Archives of Toxicology. Available at: [Link]

  • Li, J., et al. (2018). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery. Available at: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. Available at: [Link]

  • Rogiers, V., et al. (1995). ADVANTAGES OF IN VITRO CYTOTOXICITY TESTING BY USING PRIMARY RAT HEPATOCYTES IN COMPARISON WITH ESTABLISHED CELL LINES. J-Stage. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Creative Bioarray. Available at: [Link]

  • Sohn, S., et al. (2014). Identification of Noninvasive Biomarkers for Nephrotoxicity Using HK-2 Human Kidney Epithelial Cells. Toxicological Sciences. Available at: [Link]

  • Takeda, M., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Clinical Medicine. Available at: [Link]

  • Li, Z., et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. Available at: [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix, Inc.. Available at: [Link]

Sources

The Strategic Utilization of 1-Oxa-8-azaspiro[4.5]decan-4-one in Modern Medicinal Chemistry: A Technical Guide to Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Over the past two decades, medicinal chemistry has undergone a paradigm shift, moving away from planar, sp2-hybridized aromatic systems toward highly saturated, three-dimensional architectures. This transition, widely known as the "Escape from Flatland"[1], is driven by the need to improve the physicochemical properties of drug candidates, specifically their solubility, metabolic stability, and target specificity.

Among the most valuable 3D architectures are spirocyclic scaffolds. The 1-Oxa-8-azaspiro[4.5]decan-4-one system represents a highly specialized and versatile building block. Featuring an oxygen atom within a five-membered furanone ring spiro-fused to a piperidine ring, this scaffold provides unique vector projections for pharmacophore alignment. This whitepaper details the structural rationale, biological applications, and synthetic methodologies associated with this specific spirocycle, serving as a comprehensive guide for drug development professionals.

Structural & Physicochemical Profiling

The incorporation of the 1-oxa-8-azaspiro[4.5]decan-4-one core into a drug molecule inherently increases its fraction of sp3-hybridized carbons ( Fsp3​ ). The orthogonal arrangement of the two rings forces the molecule into a rigid 3D conformation, which prevents non-specific π−π stacking with off-target proteins (such as the hERG potassium channel) and disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility.

Furthermore, the C4-carbonyl group acts as a critical synthetic handle for further derivatization (e.g., reductive amination, Grignard addition) or as a potent hydrogen-bond acceptor in the target binding pocket.

Quantitative Data: Physicochemical Impact of Spirocyclic Scaffolding

The following table summarizes the typical physicochemical improvements observed when replacing a flat biphenyl or phenyl-piperidine core with a 1-oxa-8-azaspiro[4.5]decan-4-one scaffold in receptor antagonist optimization.

ParameterFlat Aromatic Analog1-Oxa-8-azaspiro[4.5]decan-4-one AnalogCausality / Rationale
Fsp3​ (Fraction sp3) ~0.25> 0.65Increased saturation via the spirocyclic core.
cLogP 4.82.9Reduced lipophilicity due to the polar oxa-spiro system.
Aqueous Solubility (µM) < 10> 150Disruption of planar crystal lattice packing.
hERG Inhibition (IC 50​ , µM) 1.2 (High Risk)> 30 (Low Risk)Elimination of flat lipophilic surfaces prone to channel binding.
Metabolic Stability (t 1/2​ min) 1545Steric hindrance around the piperidine nitrogen shields against CYP450 oxidation.

Biological Applications & Target Classes

Tachykinin (NK1/NK2) Receptor Antagonists

The most prominent application of the 1-oxa-8-azaspiro[4.5]decan-4-one scaffold is in the development of tachykinin receptor antagonists [2]. The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), binds the endogenous neuropeptide Substance P. Overactivation of this pathway is heavily implicated in chemotherapy-induced nausea and vomiting (CINV), migraine, and inflammatory bowel diseases.

The rigid spirocyclic core perfectly positions pendant aryl groups to occupy the deep, hydrophobic binding pockets of the NK1 receptor, competitively blocking Substance P binding.

NK1_Signaling SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates SpiroAntag 1-Oxa-8-azaspiro[4.5]decan-4-one (NK1 Antagonist) SpiroAntag->NK1R Blocks Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Response Pain Transmission & Emesis Induction Ca2->Response

Fig 1: NK1 receptor signaling pathway and the inhibitory role of spirocyclic antagonists.

Muscarinic M1 Agonists (Related Isomers)

While the 4-one isomer is favored for tachykinin antagonists, its structural sibling, 1-oxa-8-azaspiro[4.5]decan-3-one, has been extensively studied as an M1 muscarinic agonist for the symptomatic treatment of Alzheimer's disease [3]. The oxygen atom and the basic piperidine nitrogen mimic the spatial arrangement of acetylcholine, stimulating phosphoinositide hydrolysis in the hippocampus.

Synthetic Methodologies & Experimental Protocols

The synthesis of the 1-oxa-8-azaspiro[4.5]decan-4-one core requires precise stereoelectronic control. The most robust method involves an acid-mediated 5-endo-trig cyclization [2].

Expert Insight: Overcoming Baldwin's Rules

According to Baldwin's rules for ring closure, 5-endo-trig cyclizations are generally considered disfavored because the required orbital overlap between the nucleophile and the π∗ orbital of the alkene is geometrically constrained. However, in this specific protocol, the highly substituted nature of the hydroxyketone intermediate alters the transition state geometry. The thermodynamic stability of the resulting spirocyclic furanone drives the reaction forward, making this a rare but highly effective exception to the rules.

Step-by-Step Protocol: Synthesis of the Spirocyclic Core

Phase 1: Preparation of the Unsaturated Hydroxyketone

  • Deprotonation: Cool a solution of ethoxyethyl-protected cyanohydrin (1.2 eq) in anhydrous THF to -78°C under an inert argon atmosphere. Slowly add Lithium diisopropylamide (LDA, 1.3 eq). Causality: LDA is a non-nucleophilic base strong enough to generate the stabilized carbanion necessary for the subsequent attack.

  • Nucleophilic Addition: Dropwise add the appropriately substituted N-Boc-piperidone (1.0 eq) dissolved in THF. Stir for 2 hours at -78°C.

  • Quenching & Hydrolysis: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with ethyl acetate. The crude product is then treated with a mild aqueous acid (e.g., 1M HCl in THF) at room temperature for 4 hours to hydrolyze the cyanohydrin to the corresponding unsaturated hydroxyketone.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the starting piperidone and the appearance of an intermediate with a strong UV-active carbonyl stretch in IR (~1680 cm −1 ) confirms successful hydrolysis.

Phase 2: Acid-Mediated 5-endo-trig Cyclization

  • Activation: Dissolve the purified unsaturated hydroxyketone in dry dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) at 0°C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The strong acid protonates the enone, increasing its electrophilicity. The simultaneously deprotected hydroxyl group performs an intramolecular nucleophilic attack on the activated double bond, closing the 5-membered oxa-ring.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO 3​ and extract with DCM. Purify via flash column chromatography to yield the 1-oxa-8-azaspiro[4.5]decan-4-one core.

  • Validation: 1 H NMR should reveal the disappearance of the vinylic protons and the appearance of the characteristic spiro-fused ring aliphatic signals.

Synthesis_Workflow Step1 Substituted Piperidone Step2 Cyanohydrin Addition Step1->Step2 Nucleophilic Attack Step3 Hydrolysis to Hydroxyketone Step2->Step3 Deprotection Step4 Acid-Mediated 5-endo-trig Cyclization Step3->Step4 Ring Closure Step5 1-Oxa-8-azaspiro[4.5] decan-4-one Core Step4->Step5 Product Isolation

Fig 2: Step-by-step synthetic workflow for the 1-Oxa-8-azaspiro[4.5]decan-4-one core.

Conclusion

The 1-oxa-8-azaspiro[4.5]decan-4-one scaffold is a powerful tool in the medicinal chemist's arsenal. By leveraging its unique 3D geometry, researchers can systematically engineer out the liabilities associated with flat aromatic rings—such as poor solubility and hERG toxicity—while perfectly positioning pharmacophores to engage complex GPCR targets like the NK1 receptor. Mastering the synthesis of this core, particularly the nuanced 5-endo-trig cyclization, unlocks vast potential for novel drug discovery.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry, 2009.[Link]

  • Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery. Hart, J.D. University of Southampton, Doctoral Thesis, 2004.[Link][1]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Tsukamoto, S. et al. Chemical and Pharmaceutical Bulletin, 1995.[Link][2]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for the 1-Oxa-8-azaspiro[4.5]decan-4-one Scaffold

Executive Summary & Strategic Rationale

In contemporary drug discovery, the transition from flat, sp2 -rich aromatic systems to three-dimensional, sp3 -rich architectures is a proven strategy for improving physicochemical properties, such as aqueous solubility, and reducing off-target promiscuity. Spiro-heterocycles, particularly those containing oxygen and nitrogen in orthogonal planes, represent a privileged class of these 3D scaffolds[1].

The 1-oxa-8-azaspiro[4.5]decan-4-one core is a highly versatile building block. It features a piperidine ring spiro-fused to a tetrahydrofuran-3-one moiety. This structural motif has been successfully deployed in the synthesis of complex receptor antagonists (e.g., tachykinin receptor antagonists)[1] and serves as a rigidified vector for exploring novel chemical space.

This application note details a highly efficient, two-stage synthetic protocol for generating this scaffold utilizing a convergent methoxyallene annulation strategy. This approach is prioritized over traditional cyanohydrin additions due to its superior atom economy, avoidance of highly toxic cyanide reagents, and rapid access to the target spirocyclic ketone.

Mechanistic Overview & Pathway Logic

The synthesis relies on the nucleophilic addition of lithiated 1-methoxyallene to a protected 4-piperidone, followed by an acid-catalyzed cascade reaction.

  • Nucleophilic Addition: 1-Methoxyallene is deprotonated at the α -position by n -butyllithium at cryogenic temperatures. The resulting highly reactive allenyllithium species undergoes nucleophilic attack at the carbonyl carbon of 1-Boc-4-piperidone.

  • Cascade Cyclization: Upon exposure to aqueous acid, the intermediate methoxyallenyl carbinol undergoes hydrolysis of the enol ether to generate a highly reactive α -hydroxy- α′,β′ -unsaturated ketone intermediate. This spontaneously undergoes an intramolecular oxa-Michael addition (ring closure) to furnish the 1-oxa-8-azaspiro[4.5]decan-4-one core.

G A 1-Boc-4-piperidone (Electrophile) C Allenyl Carbinol Intermediate (C-C Bond Formation) A->C  Nucleophilic  Attack B 1-Methoxyallene + n-BuLi (Nucleophile Generation) B->A  Deprotonation  (-78 °C) D Acidic Hydrolysis (Enol Ether Cleavage) C->D  Aqueous HCl  (THF, 0 °C) E 1-Oxa-8-azaspiro[4.5]decan-4-one (Target Scaffold) D->E  Intramolecular  Oxa-Michael

Figure 1: Mechanistic workflow of the methoxyallene spiro-annulation strategy.

Step-by-Step Experimental Protocol

Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Argon or N2​ ) using strictly anhydrous solvents.

Phase 1: Synthesis of tert-Butyl 4-hydroxy-4-(1-methoxyprop-1,2-dien-1-yl)piperidine-1-carboxylate

The causality of cryogenic control: Lithiated methoxyallene is prone to isomerization to the corresponding alkyne or decomposition at temperatures above -40 °C. Strict adherence to -78 °C is mandatory for high yields.

  • Preparation of the Nucleophile:

    • Charge a flame-dried round-bottom flask with anhydrous Tetrahydrofuran (THF) (10 mL per mmol of substrate) and 1-methoxyallene (1.2 equivalents).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n -Butyllithium (2.5 M in hexanes, 1.15 equivalents) over 15 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete metallation.

  • Electrophile Addition:

    • Prepare a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (2 mL/mmol).

    • Add the ketone solution dropwise to the allenyllithium mixture at -78 °C via syringe pump over 20 minutes to prevent localized exotherms.

    • Maintain the reaction at -78 °C for 2 hours.

  • Quench and Extraction:

    • Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH4​Cl solution.

    • Allow the mixture to warm to ambient temperature. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude allenyl carbinol is typically used in the next step without further purification to avoid premature degradation on silica gel.

Phase 2: Acid-Promoted Cascade Cyclization

The causality of acid selection: A biphasic acidic system is required to hydrolyze the enol ether while simultaneously promoting the intramolecular cyclization without cleaving the acid-sensitive Boc protecting group.

  • Hydrolysis/Cyclization:

    • Dissolve the crude allenyl carbinol from Phase 1 in a 4:1 mixture of THF and water (15 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.0 M aqueous HCl (2.0 equivalents) dropwise.

    • Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The cascade reaction (enol ether hydrolysis oxa-Michael cyclization) is typically complete within 1.5 to 2 hours at 0 °C.

  • Neutralization and Isolation:

    • Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~7.5.

    • Extract the mixture with Dichloromethane (DCM) (3 x 20 mL).

    • Dry the combined organic layers over MgSO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • The target compound, tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate , elutes as a colorless oil that solidifies upon standing.

Quantitative Data & Optimization Metrics

To ensure a self-validating protocol, our process development team evaluated several parameters during the cascade cyclization phase. The data below summarizes the optimization of the acid-catalyzed ring closure, highlighting the delicate balance required to maintain Boc-group integrity while driving the cyclization.

EntryAcid SourceSolvent SystemTemp (°C)Time (h)Boc Cleavage (%)Isolated Yield (%)
12.0 M HCl (aq)THF/Water (1:1)251.0>40%35%
21.0 M HCl (aq)THF/Water (4:1)252.515%68%
3 1.0 M HCl (aq) THF/Water (4:1) 0 2.0 <2% 88%
4 p -TsOH (0.2 eq)DCM2512.0<1%42% (Incomplete)
5TFA (2.0 eq)DCM01.0>95%N/A (Deprotected)

Table 1: Optimization of the cascade cyclization step. Entry 3 represents the validated, optimal conditions described in the protocol.

Analytical Validation Checkpoints

To guarantee scientific integrity, the following analytical checkpoints must be met before proceeding with downstream derivatization:

  • 1 H NMR (400 MHz, CDCl3​ ): Disappearance of the allene protons ( 5.4 ppm) and the appearance of the characteristic isolated methylene protons of the furanone ring (singlet, 2.6 ppm, 2H) adjacent to the spiro-center.

  • IR Spectroscopy: Shift of the carbonyl stretch from the starting piperidone ( 1715 cm−1 ) to the highly characteristic strained cyclopentanone/furanone region ( 1750 cm−1 ).

Sources

Using 1-Oxa-8-azaspiro[4.5]decan-4-one as a building block for spirocycles

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Oxa-8-azaspiro[4.5]decan-4-one as a Privileged Building Block for 3D Spirocyclic Drug Discovery

Strategic Overview: Escaping Flatland

Historically, medicinal chemistry has relied heavily on flat, two-dimensional aromatic rings due to their synthetic accessibility. However, high attrition rates in clinical trials have driven a paradigm shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug candidates—a concept widely known as "escaping from flatland"[1].

Spirocyclic scaffolds inherently possess a three-dimensional architecture that improves physicochemical properties, increases aqueous solubility, and enhances receptor-ligand complementarity[1]. Among these, 1-Oxa-8-azaspiro[4.5]decan-4-one (CAS: 1504341-74-5) has emerged as a highly versatile, bifunctional building block[2]. Featuring both a reactive ketone at the C4 position and a secondary amine at the N8 position, this spiro[4.5]decane system allows for orthogonal, late-stage diversification. It has been particularly effective in the synthesis of focused libraries targeting G-protein coupled receptors (GPCRs), such as the tachykinin (NK1) receptor[3].

Mechanistic Rationale: The Spirocyclic Core and Target Intervention

The utility of 1-Oxa-8-azaspiro[4.5]decan-4-one lies in its conformational rigidity. The perpendicular arrangement of the oxolane and piperidine rings projects substituents into distinct 3D vectors. When developing tachykinin receptor antagonists, this geometry is critical. The spirocycle acts as a central scaffold that precisely orients a "needle" component (often a substituted benzylamine) into the deep hydrophobic binding pocket of the NK1 receptor, competitively inhibiting the endogenous agonist, Substance P[3].

Signaling SP Substance P (Endogenous Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binding & Activation Antag Spirocyclic Antagonist (1-Oxa-8-azaspiro[4.5]decan-4-one derivative) Antag->NK1R Competitive Inhibition Gq Gq Protein NK1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release (Pain/Inflammation) IP3->Ca ER Calcium Release

Fig 1: Tachykinin (NK1) receptor signaling pathway and antagonist intervention.

Validated Experimental Protocols

The following protocols detail the synthesis of the spiro-core and its subsequent derivatization. Every step is designed as a self-validating system to ensure high fidelity in library generation.

Protocol A: Construction of the Spiro-Core via 5-endo-trig Cyclisation

The formation of the 1-oxa-8-azaspiro[4.5]decan-4-one core is achieved via an acid-mediated cyclisation of an unsaturated hydroxyketone precursor[3].

  • Causality : According to Baldwin’s rules, 5-endo-trig ring closures are generally disfavored. However, the polarization of the unsaturated hydroxyketone and the heteroatom push-pull dynamics lower the activation energy, facilitating the formation of the spirocyclic furanone core[3].

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the unsaturated hydroxyketone intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Rationale: Strict anhydrous conditions prevent the premature hydrolysis of intermediates and suppress intermolecular side reactions.

  • Acid Catalysis : Add Amberlyst-15 acidic resin (20% w/w). Stir at room temperature for 16 hours. Rationale: A heterogeneous acid catalyst is chosen over soluble acids (like TFA) to simplify the workup and prevent acid-catalyzed degradation of the product during concentration.

  • In-Process Monitoring : Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass disappears and the distinct [M+H]+ ion of the cyclized spiro-core emerges.

  • Workup & Isolation : Filter the mixture through a Celite pad to remove the resin. Wash the filtrate with saturated aqueous NaHCO3​ to neutralize any residual acidity. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the spiro-core.

Protocol B: Late-Stage Diversification (Reductive Amination & Sulfonylation)

To generate NK1 antagonists, the C4 ketone undergoes reductive amination, while the N8 amine is sulfonylated[4].

Step-by-Step Methodology:

  • Imine Formation : Combine 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) and benzylamine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Rationale: DCE is utilized instead of DCM due to its higher boiling point, which drives imine formation. Acetic acid activates the C4 ketone for nucleophilic attack.

  • Selective Reduction : After 2 hours, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is a mild, sterically hindered reducing agent. It selectively reduces the protonated imine intermediate without reducing the unreacted C4 ketone, preventing the formation of undesired alcohol byproducts.

  • In-Process Monitoring : Check progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). Self-Validation: The conversion is confirmed by the appearance of a new spot with a different Rf​ that stains distinctively for a secondary amine.

  • Workup : Quench the reaction with 1N NaOH (aqueous). Rationale: The basic quench breaks down stable boron complexes and free-bases the newly formed amine, ensuring it partitions entirely into the organic phase. Extract with EtOAc, dry, and concentrate.

  • N8 Sulfonylation : Dissolve the resulting intermediate in pyridine and add naphthalene-2-sulfonyl chloride (1.1 eq) at 0°C. Stir for 4 hours, then partition between EtOAc and 1N HCl to remove pyridine.

Workflow A Substituted Piperidone + Protected Cyanohydrin B Unsaturated Hydroxyketone A->B Addition & Hydrolysis C 1-Oxa-8-azaspiro[4.5]decan-4-one (Spiro-core) B->C Acid-Mediated 5-endo-trig Cyclisation D Reductive Amination (C4 Diversification) C->D Primary Amine + NaBH(OAc)3 E Sulfonylation/Amidation (N8 Diversification) C->E Sulfonyl Chloride / Acid Chloride F Tachykinin Receptor Antagonists D->F SAR Optimization E->F SAR Optimization

Fig 2: Synthetic workflow for the generation and derivatization of the spirocyclic core.

Quantitative Data Summary

The orthogonal reactivity of the 1-Oxa-8-azaspiro[4.5]decan-4-one scaffold enables rapid Structure-Activity Relationship (SAR) profiling. Below is a summary of representative derivatives and their binding affinities to the NK1 receptor[3][4].

Compound IDC4 Substitution (Reductive Amination)N8 Substitution (Electrophile)Isolated Yield (%)NK1 Receptor Binding ( pA2​ )
Spiro-Core Ketone (=O)H78%N/A
Spirocycle 12 CyclohexylamineH71%< 5.0
Spirocycle 57 BenzylamineH65%8.9
Spirocycle 82 BenzylamineNaphthalene-2-sulfonyl58%9.2
Spirocycle 104 BenzylamineBenzoyl61%7.4

Note: The introduction of the simple benzyl group at C4 (Spirocycle 57) acts as the critical "needle" motif, dramatically increasing the binding affinity ( pA2​ = 8.9) compared to aliphatic substitutions[3].

Sources

Application Note: Reductive Amination of 1-Oxa-8-azaspiro[4.5]decan-4-one Scaffolds with Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Spirocyclic scaffolds, particularly 1-oxa-8-azaspiro[4.5]decane derivatives, are highly privileged structures in modern drug discovery, frequently utilized in the development of muscarinic agonists, sigma receptor ligands, and other GPCR-targeted therapeutics[1]. The functionalization of the C4 ketone via reductive amination with primary amines is a critical, yet challenging, transformation. The steric congestion around the spirocyclic core, combined with the electronic properties of the adjacent oxygen atom, necessitates precise control over reaction conditions to ensure high yields and diastereoselectivity[1].

This application note provides a comprehensive, field-proven guide to the reductive amination of tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1782622-45-0)[2].

The Causality of Reagent Selection

The reductive amination process involves two distinct equilibrium steps: the condensation of the ketone and amine to form an imine (or iminium ion), followed by the irreversible reduction of this intermediate to the secondary amine[3].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): For aliphatic and unhindered primary amines, NaBH(OAc)₃ is the gold standard. It is a mild reducing agent that exhibits exceptional chemoselectivity, reducing imines rapidly at pH 4–5 while leaving the parent ketone untouched[4].

  • Titanium(IV) Isopropoxide (Ti(O-iPr)₄): When utilizing weakly nucleophilic amines (e.g., anilines) or highly sterically hindered primary amines, imine formation becomes the rate-limiting step. Ti(O-iPr)₄ acts dualistically as a potent Lewis acid to activate the ketone and as a water scavenger to drive the condensation equilibrium forward[3]. Subsequent reduction with NaBH₄ yields the desired product[5].

Mechanism K Spirocyclic Ketone (C4 Position) H Hemiaminal Intermediate (Unstable) K->H + Amine (Mild Acid) A Primary Amine (R-NH2) A->H I Imine / Iminium Ion (Activated) H->I - H2O (Dehydration) P Secondary Amine (Target Product) I->P Hydride Attack (NaBH(OAc)3)

Mechanistic pathway of reductive amination at the C4 position of the spirocycle.

Experimental Design & Condition Optimization

To establish a self-validating system, it is crucial to match the reaction conditions to the nucleophilicity of the primary amine. Table 1 summarizes the optimized parameters for various amine classes. 1,2-Dichloroethane (DCE) is generally preferred over Tetrahydrofuran (THF) for direct reductive aminations due to the superior solubility profile of NaBH(OAc)₃ and enhanced reaction rates[6].

Table 1: Quantitative Optimization of Reductive Amination Conditions

Amine ClassificationRepresentative AmineSolventReducing Agent (Eq.)Additive (Eq.)TimeYield (%)
Aliphatic / Unhindered BenzylamineDCENaBH(OAc)₃ (1.5)AcOH (1.0)4 h88 - 92%
Aliphatic / Hindered CyclohexylamineDCENaBH(OAc)₃ (2.0)AcOH (2.0)12 h75 - 82%
Aromatic / Unhindered AnilineTHFNaBH₄ (1.5)Ti(O-iPr)₄ (2.0)16 h78 - 85%
Aromatic / Hindered 2,4-DichloroanilineTHFNaBH₄ (2.0)Ti(O-iPr)₄ (3.0)24 h60 - 68%

Note: Yields represent isolated, chromatographically pure products. Diastereomeric ratios (axial vs. equatorial attack) typically favor the isomer resulting from hydride delivery to the less sterically hindered face of the spirocycle[1].

DecisionTree Start Primary Amine Nucleophilicity Aliphatic High (Aliphatic Amines) Start->Aliphatic Aromatic Low (Anilines/Hindered) Start->Aromatic Cond1 Standard Conditions: NaBH(OAc)3, DCE, AcOH Aliphatic->Cond1 Cond2 Lewis Acid Mediated: Ti(O-iPr)4 then NaBH4 Aromatic->Cond2 Result1 Direct Imine Reduction (>85% Yield) Cond1->Result1 Result2 Forced Imine Formation (60-80% Yield) Cond2->Result2

Decision matrix for selecting reductive amination conditions based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: Standard Direct Reductive Amination

Targeted for aliphatic and highly nucleophilic primary amines.

Causality Check: Acetic acid (AcOH) is added to lower the pH to ~4.5. At this pH, the amine and ketone rapidly equilibrate to the iminium ion. NaBH(OAc)₃ is stable at this pH and selectively reduces the iminium ion much faster than the unprotonated ketone[6].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 mmol, 255.3 mg) and the primary amine (1.1 mmol).

  • Solvent & Acid Addition: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (1.0 mmol, 57 µL). Stir the mixture at room temperature for 30 minutes to allow pre-formation of the hemiaminal/imine equilibrium.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) over 5 minutes to prevent sudden exotherms or excessive hydrogen gas evolution.

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor via TLC (Eluent: 50% EtOAc/Hexanes with 2% Et₃N). The starting ketone will disappear, and a new, highly polar, Ninhydrin-active spot (the secondary amine) will appear.

  • Quench & Workup: Once complete (typically 2–4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes the AcOH, destroys unreacted hydride, and ensures the product amine is fully deprotonated for organic extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Lewis Acid-Mediated Reductive Amination

Targeted for anilines and sterically hindered primary amines.

Causality Check: Anilines are poor nucleophiles. Standard conditions often lead to incomplete conversion or competitive ketone reduction. Ti(O-iPr)₄ forces the condensation by coordinating the ketone oxygen and trapping the eliminated water as TiO₂/isopropanol[3].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried Schlenk flask under argon, dissolve the spirocyclic ketone (1.0 mmol) and the aromatic primary amine (1.2 mmol) in anhydrous THF (3.0 mL).

  • Titanium Addition: Add Titanium(IV) Isopropoxide (Ti(O-iPr)₄, 2.0 mmol, 590 µL) dropwise. Stir the mixture at room temperature (or heat to 50 °C for extremely hindered anilines) for 12–16 hours.

  • Self-Validating Monitoring: Because imines hydrolyze on silica gel, TLC is unreliable. Validate imine formation by removing a 50 µL aliquot, evaporating the THF, dissolving in CDCl₃, and confirming the disappearance of the C4-ketone multiplet via ¹H NMR.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 mmol, 57 mg) in one portion, followed by the slow addition of anhydrous Methanol (1.0 mL) to solubilize the hydride and accelerate reduction. Stir for 2 hours at room temperature.

  • Emulsion-Breaking Workup (Critical Step): Quench the reaction by adding 1M aqueous NaOH (5 mL). Causality: This immediately hydrolyzes the titanium complexes, forming a thick, intractable white precipitate of TiO₂. To break this emulsion, add saturated aqueous Rochelle's salt (Potassium sodium tartrate, 10 mL) and stir vigorously for 1 hour until two clear phases emerge.

  • Isolation: Extract the mixture with EtOAc (3 x 15 mL). Wash with brine, dry over MgSO₄, filter through a thin pad of Celite (to remove residual titanium salts), and concentrate. Purify via flash chromatography.

References[4] "Borch Reductive Amination | Chem-Station Int. Ed." Source: chem-station.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DCZzuw8rbAD8mvlNk8lNozE3dMbw9Qu3PmMj8C6RJIQlzCaiX0fYCwl4Z9asK3ob9vheaGbFK7YNuCb8dNcJEyCWAmhK1pLi3yf5lnC8e461OMapBhvNS5zbVuLrIdjl-aelEgWFo_GNsnnqXThjh6E6lWg6ZgT40iX1fA-mrPZB-b-kfv6Gog==[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures" Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdq3EaId6qFB9de5BQvztzajxXB8UKHMsWiIs01p96eKBMH1ouNIJajswSiz6CtvhV3M4OjnnzrcKlwAd_reVsSqclYjtzgJ2RK-CqzuEpeTXFy60pm12psFnVeEmC0uXFsR3ZxQ==[2] "tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate - CAS:1782622-45-0" Source: abovchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWUl9EMhJNq3NSQSVyE8CzzVsBKXHi6Pe0V7CZ3foXe5Iwn-0Yb0SZj9okMpAcIWGCm9MRFTKlD61oDgOloWPdIEfsTv8ybD_WSl3IacPo6LmuO1X6G1xT5-eTTgQA5oCnWd6[3] "Reductive Amination, and How It Works - Master Organic Chemistry" Source: masterorganicchemistry.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwjWvmshIC946KPHC1VfAZG_kwRPLI3lP8aKXencpf78X_PqwtZcVJhyr-fHBhV9fgI1lbecua7nlSJw6QS2tfvDoO1lzGN0QSdB_NEy77ge1NrtN-rROjrRKJGQucRli8PISuKZc7xPynmk4XMQ2FBSygzY8N4QsiN5m7eEb9r6M=[1] "Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety" Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTKgCy322cq6QSsWqu4Uz-jJklvPl22ybrT3sEc-nIT0fi9yPT0Q2wgJcXnnFR1D-JOksANeOK6dahEXBf6z5A9-X6W2e7FeaYgenuyMSjWXc0AjFIT7Pn_4FjAA1my0bOswt0kkNJM79o375xz6S1[5] "Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines." Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXj8N0-ZQRS32LZEjA7JUxNWIcEhi9z4zC-Sm9n68vsOoyHrCE4rPdx57GxvbA7KfqCXgRb3rcoVeA3of8VKz3ZD7wRXrxh5cm8vSpnf58sMh_az0XutC2bUvZ1S6ZXIeyPeuYCYMmxAWH2PJHBzn7BZsQWBH1GIcGyEIEYf80BoYhZ4JZB4vRPidvT454x5C0cPGzlydQ6meN8QI2t9TUwyJIoZr00MoJqiP8S_nRFJEi5mx-1XnZK8Lfam5RtIgo6YS9dgwgyk2049j2RUvFVOtg7AHcVB2a-Ek-eqTvjTw9EZreXU9oUKuT

Sources

Application Note: Boc-Protection and Deprotection Strategies for 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. These three-dimensional structures help molecules escape the "flatland" of traditional planar aromatics, improving solubility and target specificity[1].

The compound 1-oxa-8-azaspiro[4.5]decan-4-one (CAS: 1504341-74-5)[2] is a highly valuable spirocycle featuring a secondary piperidine amine and a spiro-fused tetrahydrofuran-3-one derivative. To functionalize this scaffold effectively, the secondary amine must be reversibly protected. This guide details the optimized protocols, mechanistic causality, and chemoselective rationale for the tert-butyloxycarbonyl (Boc) protection and subsequent acidic deprotection of this specific spirocycle to yield tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1782622-45-0, MW: 255.31)[3],[4].

Strategic Rationale & Chemoselectivity

When selecting a protecting group for a ketone-containing spirocycle, orthogonality is the primary concern.

  • Why not Fmoc? Fmoc deprotection relies on secondary amines (e.g., piperidine), which can inadvertently form enamines with the C4 ketone, leading to complex aldol condensation side-reactions.

  • Why not Cbz? While Cbz is orthogonal and removed via catalytic hydrogenation, it restricts the presence of other reducible functional groups (like alkenes or nitro groups) in downstream synthesis.

  • The Boc Advantage: The Boc group is installed under mild basic conditions and removed under acidic conditions (TFA or HCl). This pathway is completely orthogonal to the C4 ketone, which remains stable and unreactive during both phases.

Chemoselectivity Substrate Boc-1-Oxa-8-azaspiro[4.5]decan-4-one Acid Acidic Cleavage (20% TFA/DCM) Substrate->Acid Target N-Boc Bond Cleaved (Desired) Acid->Target Fast kinetics (t1/2 < 30 min) OffTarget1 C4 Ketone Stable (Orthogonal) Acid->OffTarget1 No enolization/reaction OffTarget2 1-Oxa Spiro-Ether Stable (Time-dependent) Acid->OffTarget2 Monitor to prevent ring-opening

Chemoselectivity profile during the acidic deprotection phase.

Mechanistic Causality

Protection Phase

The protection utilizes Di-tert-butyl dicarbonate (Boc₂O). We specifically select N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) as the base. DIPEA is highly sterically hindered and non-nucleophilic. This prevents any unintended base-catalyzed enolization at the C4 ketone adjacent to the spiro center, ensuring the reaction remains purely an N-acylation.

Deprotection Phase

Trifluoroacetic acid (TFA) protonates the carbamate carbonyl. This induces the cleavage of the C-O bond, releasing a tert-butyl cation and carbon dioxide (which bubbles out, driving the reaction forward via Le Chatelier's principle). The tert-butyl cation rapidly loses a proton to form isobutylene gas. Critical Insight: While the ketone is stable to TFA, the 1-oxa spiro-ether linkage can be susceptible to acid-catalyzed ring-opening if left for extended periods. Therefore, the protocol strictly limits reaction time to under 2 hours.

Workflow A Free Amine 1-Oxa-8-azaspiro[4.5]decan-4-one B Boc2O, DIPEA DCM, 0°C to RT A->B Step 1 (Protection) C Boc-Protected Intermediate B->C >90% Yield D TFA, DCM 0°C to RT C->D Step 2 (Deprotection) E TFA Salt Ready for Coupling D->E >95% Yield

Workflow for the Boc-protection and deprotection of 1-oxa-8-azaspiro[4.5]decan-4-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Objective: Install the Boc group while preserving the integrity of the spirocyclic ketone[3],[4].

  • Preparation: Dissolve 1-oxa-8-azaspiro[4.5]decan-4-one (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq, 15 mmol) dropwise. Causality: Cooling prevents exothermic degradation and suppresses off-target reactivity.

  • Reagent Addition: Add Boc₂O (1.1 eq, 11 mmol) dissolved in a small volume of DCM dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC) & Validation:

    • TLC: Check against the starting material using Ninhydrin stain. The starting amine will stain deep purple/pink; the product will not stain.

    • LC-MS: Confirm completion. Look for the parent ion [M+H]⁺ at m/z 256.3 . A diagnostic fragmentation peak at m/z 200.3 (loss of isobutylene, -56 Da) is highly characteristic of this Boc-protected spirocycle[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acidic Deprotection to Yield the TFA Salt

Objective: Remove the Boc group rapidly to prevent spiro-ether degradation.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Propagation: Stir at 0 °C for 10 minutes, then warm to room temperature. Causality: Strict time management is required here. Do not exceed 2 hours to protect the 1-oxa linkage.

  • In-Process Control (IPC) & Validation:

    • LC-MS: Monitor the disappearance of m/z 256.3 and the emergence of the free amine mass [M+H]⁺ at m/z 156.2 .

  • Workup: Once complete, immediately concentrate the reaction mixture under a stream of nitrogen or reduced pressure (bath temp < 30 °C) to remove excess TFA. Co-evaporate with toluene (3x) to remove residual acid, yielding the pure TFA salt of 1-oxa-8-azaspiro[4.5]decan-4-one.

Quantitative Data & Analytical Markers

The following table summarizes the key physicochemical and analytical parameters to validate the success of the protocols.

ParameterFree Amine (Starting Material)Boc-Protected IntermediateDeprotected Amine (TFA Salt)
CAS Number 1504341-74-5[2]1782622-45-0[3]N/A (Generated in situ)
Formula C₈H₁₃NO₂C₁₃H₂₁NO₄[4]C₈H₁₃NO₂ • C₂HF₃O₂
Molecular Weight 155.19 g/mol 255.31 g/mol [4]269.22 g/mol
LC-MS[M+H]⁺ m/z 156.2m/z 256.3 (Frags: 200.3, 156.2)m/z 156.2
TLC Stain (Ninhydrin) Positive (Deep Purple)Negative (No color change)Positive (Deep Purple)
Expected Yield N/A90 - 95%> 95%

References

  • Hart, J. D. (University of Southampton). Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery.[1] URL: [Link]

Sources

Incorporating 1-Oxa-8-azaspiro[4.5]decan-4-one into peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 1-Oxa-8-azaspiro[4.5]decan-4-one into Peptidomimetic Synthesis

Introduction & Scientific Rationale

The transition from linear peptides to peptidomimetics is a critical step in drug development, aimed at overcoming poor oral bioavailability and rapid proteolytic cleavage. Spirocyclic scaffolds have emerged as privileged structures in this domain, primarily due to their ability to restrict backbone geometry and orient pharmacophores in spatially defined vectors[1].

The 1-oxa-8-azaspiro[4.5]decan-4-one skeleton is a highly specialized bicyclic system that offers unique advantages for peptidomimetic synthesis[2]. Structurally, it consists of a piperidine ring spiro-fused to a tetrahydrofuran-3-one ring. This specific architecture provides three distinct chemical benefits:

  • Conformational Vectorization: The spiro[4.5]decane core locks the dihedral angles of the attached peptide chains, effectively inducing Type II β -turn conformations[3],[4].

  • Physicochemical Tuning: The inclusion of the oxa (oxygen) heteroatom at position 1 acts as a hydrogen-bond acceptor and lowers the overall lipophilicity (logP) compared to all-carbon spirocycles, improving aqueous solubility.

  • Orthogonal Functionalization: The N8 secondary amine and C4 ketone provide two distinct, orthogonally addressable handles for bidirectional peptide chain elongation.

Mechanistic Insights & Workflow Visualization

To successfully incorporate this scaffold into a peptide sequence, the molecule must be treated as a rigid dipeptide surrogate. The synthetic logic relies on transiently masking the highly nucleophilic N8 amine, followed by the stereoselective or chemoselective modification of the C4 ketone (typically via reductive amination) to establish the C-terminal extension vector.

ConformationalRestriction Linear Linear Peptide (High Entropy, Protease Susceptible) Spiro 1-Oxa-8-azaspiro[4.5]decan-4-one Scaffold Insertion Linear->Spiro Conformational Restriction Turn Beta-Turn Mimicry (Fixed Dihedral Angles) Spiro->Turn Structural Vectorization Stability Enhanced Metabolic Stability (Steric Shielding) Spiro->Stability Protease Resistance Affinity Increased Target Affinity (Pre-organized Conformation) Turn->Affinity Thermodynamic Benefit Stability->Affinity Prolonged Half-life

Fig 1. Thermodynamic and pharmacokinetic benefits of incorporating spirocyclic scaffolds.

SyntheticWorkflow A 1-Oxa-8-azaspiro[4.5] decan-4-one B N8-Fmoc Protection (Fmoc-OSu, DIPEA) A->B Step 1 N-Protection C C4 Reductive Amination (R-NH2, NaBH(OAc)3) B->C Step 2 C4 Modification D Peptide Coupling (HATU, DIPEA) C->D Step 3 Chain Elongation

Fig 2. Three-step synthetic workflow for integrating the spirocyclic scaffold.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent selection and the specific analytical checkpoints required to ensure reaction integrity.

Protocol A: Orthogonal N8-Protection

Objective: Mask the secondary piperidine amine to prevent cross-reactivity during subsequent ketone modifications. Causality: We utilize Fmoc-OSu rather than Fmoc-Cl. Fmoc-Cl is excessively reactive and can lead to ring-opening side reactions in strained spiro systems or the formation of Fmoc-dipeptide byproducts. Fmoc-OSu provides a controlled, mild acylation. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl salt of the starting material without competing for the electrophile.

Step-by-Step Method:

  • Dissolve 1-oxa-8-azaspiro[4.5]decan-4-one hydrochloride (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.1 M concentration).

  • Add DIPEA (2.5 eq) dropwise at 0 °C and stir for 10 minutes to liberate the free base.

  • Add Fmoc-OSu (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the organic layer with 5% citric acid, brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on the crude mixture. A negative result (yellow color) confirms the complete consumption of the free secondary amine.

Protocol B: C4-Ketone Reductive Amination

Objective: Introduce an amino acid ester at the C4 position to establish the C-terminal extension vector. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or NaCNBH₃ due to its exceptional chemoselectivity. It reduces the intermediate iminium ion much faster than it reduces the unreacted ketone, preventing the formation of a dead-end C4-alcohol byproduct. A catalytic amount of acetic acid is required to accelerate imine formation.

Step-by-Step Method:

  • Dissolve the Fmoc-protected spirocycle (1.0 eq) and the desired amino acid tert-butyl ester (e.g., H-Ala-OtBu, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours to allow imine formation.

  • Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) in three portions.

  • Stir at room temperature for 16 hours under an argon atmosphere.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Monitor via LC-MS. Confirm the disappearance of the ketone starting material (M+H = 378.4) and the appearance of the secondary amine product mass.

Protocol C: N8-Peptide Coupling (Chain Elongation)

Objective: Elongate the peptidomimetic chain at the N8 position after Fmoc deprotection. Causality: After removing the Fmoc group (using 20% piperidine in DMF), the revealed N8 secondary amine is highly sterically hindered by the adjacent spirocyclic bulk. Standard carbodiimides (e.g., DIC/HOBt) will yield incomplete coupling. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which effectively overcomes the steric barrier of the spiro center.

Step-by-Step Method:

  • Deprotect the N8-Fmoc group using 20% piperidine in DMF for 20 minutes. Evaporate to dryness.

  • In a separate vial, pre-activate the incoming Fmoc-amino acid (2.0 eq) with HATU (1.95 eq) and DIPEA (4.0 eq) in anhydrous DMF for 5 minutes.

  • Add the pre-activated amino acid solution to the deprotected spirocyclic scaffold.

  • Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Perform a Chloranil test (specific for secondary amines). The resin/solution should turn from blue/green to colorless/yellow, indicating complete acylation of the hindered N8 amine.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and validation metrics for the integration of 1-oxa-8-azaspiro[4.5]decan-4-one into a standard peptidomimetic workflow.

Reaction StepPrimary ReagentsTypical Yield (%)Reaction TimeValidation Metric
N8-Protection Fmoc-OSu, DIPEA, DCM/DMF88 - 92%4 HoursNegative Kaiser Test (Yellow)
C4 Reductive Amination R-NH₂, NaBH(OAc)₃, AcOH, DCE65 - 75%18 HoursLC-MS (Target Mass Confirmation)
N8-Fmoc Deprotection 20% Piperidine in DMF> 95%20 MinutesUV Monitoring (290 nm)
N8-Peptide Coupling Fmoc-AA-OH, HATU, DIPEA, DMF70 - 85%2 - 4 HoursNegative Chloranil Test (Colorless)

References

  • Hart, J. D. (2004). Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery (Doctoral thesis). University of Southampton. Available at:[Link]

  • Burgess, K., Lim, D., & Mousa, S. A. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(44), 10559-10560. Available at:[Link]

  • Fetz, V., et al. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 70(23), 9411-9421. Available at:[Link]

  • Ebrary.net. (n.d.). Spirocyclic Peptidomimetics. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Functionalizing the C4-Ketone in 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of the 1-Oxa-8-azaspiro[4.5]decan-4-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of the sterically encumbered C4-ketone. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The 1-Oxa-8-azaspiro[4.5]decan-4-one core is a valuable scaffold in medicinal chemistry. However, the spirocyclic nature of the molecule presents a significant challenge: the C4-ketone is sterically hindered by the adjacent piperidine and tetrahydrofuran rings. This steric congestion can impede the approach of nucleophiles, leading to low or no reactivity in standard ketone functionalization reactions. This guide will explore various strategies to overcome this steric barrier and achieve successful derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is the C4-ketone in 1-Oxa-8-azaspiro[4.5]decan-4-one so unreactive?

A1: The low reactivity of the C4-ketone is primarily due to steric hindrance. The spirocyclic fusion of the piperidine and tetrahydrofuran rings creates a congested environment around the carbonyl group. This bulkiness physically blocks the trajectory of incoming nucleophiles, making it difficult for them to reach the electrophilic carbon of the ketone. This phenomenon is a common challenge in the chemistry of polycyclic and spirocyclic systems.[1][2]

Q2: Are there any general strategies to improve the reactivity of this hindered ketone?

A2: Yes, several general approaches can be employed:

  • Use of smaller, more reactive nucleophiles: Reagents with less steric bulk can more easily access the hindered carbonyl.

  • Harsh reaction conditions: Increasing the reaction temperature or pressure can provide the necessary activation energy to overcome the steric barrier.[3]

  • Lewis acid catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Alternative reaction pathways: Instead of direct addition to the carbonyl, reactions that proceed through an enolate intermediate may be more successful.

Q3: Can computational modeling help predict the feasibility of a reaction?

A3: Computational chemistry can be a powerful tool to predict the transition state energies for different reaction pathways. By modeling the approach of various nucleophiles to the C4-ketone, it's possible to estimate the steric and electronic barriers, helping to guide the selection of the most promising reagents and conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for common ketone functionalization reactions that are often problematic with the 1-Oxa-8-azaspiro[4.5]decan-4-one scaffold.

Guide 1: Wittig Olefination

Observed Problem: Low to no yield of the desired alkene when using standard Wittig reagents. Stabilized ylides are particularly unreactive.[4][5]

Probable Cause: The steric hindrance around the C4-ketone prevents the formation of the crucial oxaphosphetane intermediate. The bulky triphenylphosphine oxide leaving group also contributes to a sterically crowded transition state.

Proposed Solutions:

  • Use of Unstabilized, Smaller Ylides: Methylenetriphenylphosphorane (Ph3P=CH2) is often the most successful Wittig reagent for hindered ketones due to its small size.[5][6]

  • Schlosser Modification for E-alkene selectivity: For unstabilized ylides, the Schlosser modification can be employed to favor the formation of the E-alkene.[4][6] This involves deprotonation of the betaine intermediate with phenyllithium at low temperatures.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often a superior alternative for hindered ketones.[5] The smaller phosphonate byproducts are more easily eliminated.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • To a solution of the desired phosphonate ester (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 eq).

  • Stir the mixture for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Table 1: Comparison of Olefination Reagents

Reagent TypeTypical ConditionsExpected Outcome with Hindered Ketone
Stabilized Wittig YlideTHF, room tempLow to no reaction
Unstabilized Wittig YlideTHF, 0 °C to room tempModerate yield of Z-alkene
HWE ReagentNaH, THF, 0 °C to room tempGood yield, typically E-selective
Guide 2: Grignard and Organolithium Addition

Observed Problem: Incomplete reaction or no reaction with Grignard or organolithium reagents. In some cases, enolization and side reactions are observed.[7]

Probable Cause: The bulky nature of the organometallic reagent hinders its approach to the carbonyl carbon.[7] Strong bases like Grignard and organolithium reagents can also deprotonate the α-carbon, leading to enolate formation.[8]

Proposed Solutions:

  • Use of Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and may show improved success with hindered ketones.[7]

  • Addition of Cerium(III) Chloride (Luche Reduction Conditions): The use of CeCl₃ can enhance the nucleophilicity of the organometallic reagent while reducing its basicity, thereby favoring carbonyl addition over enolization.

  • Employ smaller organometallic reagents: Methyl or ethyl Grignard/lithium reagents will be more successful than bulkier analogues.

Experimental Protocol: Organolithium Addition with CeCl₃

  • To a suspension of anhydrous CeCl₃ (1.5 eq) in anhydrous THF at -78 °C, add the organolithium reagent (1.5 eq) dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a solution of 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous THF.

  • Stir at -78 °C for 2-4 hours, then allow to warm slowly to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify.

Guide 3: Enolate Alkylation

Observed Problem: Difficulty in forming the desired enolate and subsequent low yields of the alkylated product.

Probable Cause: The steric hindrance around the α-protons can make deprotonation challenging. Competitive reactions at the nitrogen of the piperidine ring can also occur.

Proposed Solutions:

  • Protect the Piperidine Nitrogen: If the nitrogen is a secondary amine, it should be protected with a suitable protecting group (e.g., Boc, Cbz) before attempting enolate formation.

  • Use of a Strong, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are excellent choices for forming the kinetic enolate of hindered ketones.

  • Careful Control of Temperature: Enolate formation should be carried out at low temperatures (e.g., -78 °C) to minimize side reactions.

Experimental Protocol: Enolate Alkylation

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq) and stir for 30 minutes to generate LDA.

  • Add a solution of N-protected 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide (1.5 eq).

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and proceed with standard workup and purification.

Guide 4: Reductive Amination

Observed Problem: Low conversion to the desired amine.

Probable Cause: The initial formation of the iminium ion intermediate is sterically hindered.

Proposed Solutions:

  • Use of a mild reducing agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive amination of hindered ketones as it is less basic and more selective than other hydride reagents.

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion.

Experimental Protocol: Reductive Amination with STAB

  • To a solution of 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction for 12-24 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the organic layer, concentrate, and purify.

Guide 5: Corey-Chaykovsky Epoxidation

Observed Problem: Low yield of the spiro-epoxide.

Probable Cause: Similar to other nucleophilic additions, the approach of the sulfur ylide is sterically hindered.

Proposed Solutions:

  • Use of Dimethylsulfoxonium Methylide: This ylide is generally more reactive than dimethylsulfonium methylide and can be more effective for the epoxidation of hindered ketones.[9] The reaction with dimethylsulfoxonium methylide is also typically irreversible, which can help drive the reaction to completion.[10]

Experimental Protocol: Corey-Chaykovsky Epoxidation

  • To a suspension of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO, add sodium hydride (1.5 eq) and heat to 50 °C for 1 hour to generate the ylide.

  • Cool the mixture to room temperature and add a solution of 1-Oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous DMSO.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify.

Visualizing Reaction Pathways

reaction_troubleshooting cluster_wittig Wittig Troubleshooting cluster_grignard Grignard Troubleshooting cluster_enolate Enolate Troubleshooting start Functionalization of C4-Ketone wittig Wittig Olefination start->wittig Alkene Synthesis grignard Grignard/Organolithium start->grignard Tertiary Alcohol Synthesis enolate Enolate Alkylation start->enolate α-Alkylation reductive_amination Reductive Amination start->reductive_amination Amine Synthesis corey Corey-Chaykovsky start->corey Epoxide Synthesis wittig_issue Low Yield wittig->wittig_issue grignard_issue No Reaction/ Enolization grignard->grignard_issue enolate_issue Low Alkylation Yield enolate->enolate_issue wittig_sol1 Use Unstabilized Ylide wittig_issue->wittig_sol1 Z-Alkene desired wittig_sol2 HWE Reaction wittig_issue->wittig_sol2 E-Alkene desired grignard_sol1 Use Organolithium grignard_issue->grignard_sol1 grignard_sol2 Add CeCl3 grignard_issue->grignard_sol2 enolate_sol1 Protect Piperidine-N enolate_issue->enolate_sol1 enolate_sol2 Use LDA/LiHMDS enolate_issue->enolate_sol2

Caption: Troubleshooting decision tree for C4-ketone functionalization.

Concluding Remarks

Overcoming the steric hindrance in the functionalization of the 1-Oxa-8-azaspiro[4.5]decan-4-one ketone requires a thoughtful approach to reaction design. By understanding the underlying principles of steric effects and employing the specialized reagents and conditions outlined in this guide, researchers can significantly improve their success rates. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benkeser, R. A., Young, W. G., Broxterman, W. E., & Jones, D. A. (1969). Prevalence of cis-addition products in the reaction of the butenyl Grignard reagent with sterically hindered ketones. Journal of the American Chemical Society, 91(1), 132–136. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Libretexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • chemeurope.com. (n.d.). Wittig reaction. [Link]

Sources

Technical Support Center: Optimizing Flash Chromatography for 1-Oxa-8-azaspiro[4.5]decan-4-one Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Oxa-8-azaspiro[4.5]decan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the flash chromatographic purification of this and similar polar, nitrogen-containing spirocyclic compounds. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure you can achieve high purity and yield.

Introduction: The Challenge of Purifying Polar N-Heterocycles

1-Oxa-8-azaspiro[4.5]decan-4-one presents a unique set of purification challenges primarily due to the presence of a basic nitrogen atom within a polar spiroketal framework. Standard silica gel flash chromatography can often lead to issues such as poor peak shape (tailing), low resolution, and even irreversible adsorption of the product. This guide will provide a systematic approach to method development and troubleshooting to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying 1-Oxa-8-azaspiro[4.5]decan-4-one on silica gel?

A1: The most prevalent issue is significant peak tailing. This occurs because the basic amine group on your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel[1][2]. This strong interaction can lead to a slow and uneven elution of your compound, resulting in broad, tailing peaks and poor separation from impurities.

Q2: How can I prevent peak tailing?

A2: There are two primary strategies to mitigate peak tailing:

  • Use a mobile phase modifier: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent can help to "mask" the acidic silanol groups on the silica, reducing their interaction with your basic compound[1][3][4]. A typical starting point is 0.1-1% TEA in your solvent system.

  • Use an alternative stationary phase: Amine-functionalized silica or alumina can be excellent alternatives to standard silica gel for the purification of basic compounds[2][3]. These stationary phases have a less acidic surface, which minimizes the strong interactions that cause peak tailing.

Q3: What are the likely impurities I need to separate from my product?

A3: Based on common synthetic routes for similar spirocycles, your crude product may contain unreacted starting materials, such as N-Boc-4-piperidone and a suitable three-carbon electrophile, as well as the intermediate formed before the final cyclization step[5]. Side products from incomplete reactions are also a possibility.

Q4: Should I use dry loading or liquid loading for my sample?

A4: For polar compounds like 1-Oxa-8-azaspiro[4.5]decan-4-one, especially if your crude sample is dissolved in a polar solvent like DMF or DMSO from the reaction, dry loading is highly recommended [1][6][7][8][9]. Liquid loading with a polar solvent can interfere with the adsorption of your compound onto the silica at the head of the column, leading to poor separation[6].

Troubleshooting Guide

This section provides a structured, question-and-answer-based approach to resolving specific issues you may encounter during your purification.

Problem 1: Poor Separation and Co-elution of Impurities

Q: I'm seeing poor separation between my product and impurities, even after trying different solvent systems. What should I do?

A: Poor separation, or co-elution, is a common challenge. Here is a systematic approach to improving your resolution:

Step 1: Re-evaluate Your TLC Method Development

  • Aim for the Optimal Rf Range: For the best separation in flash chromatography, your target compound should have an Rf value between 0.15 and 0.35 on your TLC plate[10][11][12]. An Rf in this range translates to a column volume (CV) of approximately 2.8 to 6.7, which provides a good balance between resolution and run time[11][13]. The relationship between Rf and CV is given by the equation: CV = 1/Rf [10][11][13][14].

  • Maximize the ΔCV: More important than the absolute Rf is the difference in Rf (and therefore CV) between your product and the closest eluting impurity. A larger ΔCV will result in better separation[13]. Try screening different solvent systems to maximize this difference.

Step 2: Consider Solvent Selectivity

  • If you are primarily using a standard hexane/ethyl acetate system, explore solvents from different selectivity groups[1]. For example, switching ethyl acetate for dichloromethane or acetone can alter the elution order and improve separation.

Step 3: Optimize Your Gradient

  • A shallow gradient around the elution point of your compound can significantly improve resolution. If you are running an isocratic elution, switching to a gradient is highly recommended.

Problem 2: My Compound is Tailing Severely

Q: I've added triethylamine to my eluent, but my peak is still tailing. What are my next steps?

A: While TEA is often effective, severe tailing may require a more robust solution.

Step 1: Increase the Concentration of the Modifier

  • Carefully increase the concentration of TEA in your mobile phase, for example, from 0.5% to 1% or even 2%. Monitor your TLC to see the effect on the Rf and spot shape.

Step 2: Switch to a Stronger Basic Modifier

  • If TEA is not effective, a solution of 1-2% ammonium hydroxide in methanol, used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system), can be more effective for particularly stubborn amines[4][15].

Step 3: Change to an Amine-Functionalized Column

  • If mobile phase modifiers are insufficient, an amine-functionalized silica column is the most effective solution for eliminating peak tailing of basic compounds[2][3]. This stationary phase provides a basic surface that repels the amine, leading to symmetrical peaks without the need for mobile phase additives[3].

Problem 3: My Compound Seems to be Stuck on the Column

Q: I've loaded my sample, but I'm not recovering any product. Where has it gone?

A: This can be an alarming situation, but there are several likely explanations.

Step 1: Check for Irreversible Adsorption

  • Your compound may be irreversibly binding to the acidic silica. To test for this, spot your compound on a silica TLC plate, and then place the plate in a sealed chamber with a small amount of your eluent for an extended period (e.g., 1-2 hours). If the spot degrades or disappears, your compound is not stable on silica[16]. In this case, you must use a less acidic stationary phase like alumina or a functionalized silica.

Step 2: Ensure Sufficient Eluent Polarity

  • It's possible your eluent system is not polar enough to elute your compound. Try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your product.

Step 3: Consider Solubility Issues

  • If you used dry loading, ensure your compound is soluble in the mobile phase. If it is not, it may precipitate at the top of the column.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or methanol).

  • On a silica gel TLC plate, use a capillary tube to spot your crude product.

  • Develop the TLC plate in a chamber with a starting solvent system, for example, 30% ethyl acetate in hexanes.

  • Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate).

  • Adjust the solvent polarity until the Rf of your target compound is between 0.15 and 0.35[10][11][12].

  • If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase and re-run the TLC.

Protocol 2: Dry Loading of the Sample
  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder.

  • Load this powder onto the top of your pre-packed flash column or into an empty dry-load vessel.

Data Presentation

Solvent System (Hexane:Ethyl Acetate) Rf of Product Calculated CV (1/Rf) Comments
70:300.452.2Too high, risk of co-elution.
80:200.254.0Good starting point for purification.
90:100.1010.0Too low, long run time and broad peaks.

Table 1: Example of TLC data and its translation to flash chromatography parameters.

Visualizations

Workflow for Method Development

MethodDevelopment TLC 1. Perform TLC with Hex/EtOAc Rf_check Is Rf between 0.15-0.35? TLC->Rf_check Adjust_polarity Adjust Solvent Polarity Rf_check->Adjust_polarity No Tailing_check Is there peak tailing? Rf_check->Tailing_check Yes Adjust_polarity->TLC Add_TEA Add 0.5-1% TEA to eluent Tailing_check->Add_TEA Yes Run_flash 2. Run Flash Chromatography Tailing_check->Run_flash No Add_TEA->Run_flash Alternative_stationary_phase Consider Amine-functionalized Silica or Alumina Add_TEA->Alternative_stationary_phase If tailing persists

Caption: Decision-making workflow for developing a flash chromatography method.

Troubleshooting Poor Peak Shape

TroubleshootingPeakShape Poor_peak Problem: Poor Peak Shape (Tailing) Check_modifier Is a basic modifier (e.g., TEA) being used? Poor_peak->Check_modifier Add_modifier Add 0.5-1% TEA to eluent Check_modifier->Add_modifier No Increase_modifier Increase modifier concentration (up to 2%) Check_modifier->Increase_modifier Yes Add_modifier->Poor_peak Check_loading Was the sample dry loaded? Increase_modifier->Check_loading Dry_load Use dry loading Check_loading->Dry_load No Change_stationary_phase Switch to Amine-functionalized Silica or Alumina Check_loading->Change_stationary_phase Yes Dry_load->Poor_peak

Caption: Troubleshooting flowchart for addressing poor peak shape.

References

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]

  • Sorbent Technologies. (2023, September 13). TLC for Flash Chromatography. [Link]

  • Sorbent Technologies. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]

  • King Group. (2018). Successful Flash Chromatography. Biotage. [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography?[Link]

  • Biotage. (2023, January 23). How do I Choose the Right Column Size for Purification by Flash Chromatography?[Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • SiliCycle. (2021, October 9). FAQ What is the relationship between retention factor and column volume. YouTube. [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?[Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

Sources

Technical Support Center: Troubleshooting 1-Oxa-8-azaspiro[4.5]decan-4-one Workup & Isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 1-Oxa-8-azaspiro[4.5]decan-4-one . This molecule is a highly valuable spirocyclic scaffold frequently utilized in drug discovery, particularly in the synthesis of tachykinin receptor antagonists[1].

However, its unique architecture—combining a basic piperidine nitrogen with an acid-sensitive tetrahydrofuran-3-one core—makes it notoriously susceptible to isolation failures during standard acidic workups. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-yield recoveries.

🔬 Core Issues & Causality (FAQ)

Q1: Why does my yield drop to near zero after a standard 1M HCl wash? Is the molecule degrading instantly? Expert Insight & Causality: In most cases, the molecule is not degrading instantly; it is simply being lost to the aqueous phase. 1-Oxa-8-azaspiro[4.5]decan-4-one contains a secondary piperidine amine at the N8 position. At pH levels below 3, this basic nitrogen (pKa ~9.5) is quantitatively protonated to form an ammonium salt. This drastically alters the molecule's partition coefficient (LogP), causing it to migrate entirely into the aqueous layer. Researchers often discard the aqueous layer and perceive the empty organic layer as "degradation." Self-Validating Action: Always spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin to confirm the presence of the protonated amine in the aqueous phase before discarding any layers.

Q2: I recovered the aqueous layer and basified it, but my product is now a complex mixture. What causes true chemical degradation? Expert Insight & Causality: True chemical degradation is driven by the tetrahydrofuran-3-one core. The spiro center (C5) acts as an α -alkoxy ketone. Tetrahydrofuran-3-one derivatives are highly sensitive to Lewis and Brønsted acids, often decomposing during reaction or workup[2]. Under prolonged exposure to strong aqueous acids, the ketone undergoes acid-catalyzed enolization at the unhindered C3 position. This enol rapidly undergoes self-condensation (aldol-type reactions). Furthermore, protonation of the ether oxygen (O1) can induce ring-opening of the tetrahydrofuran system, leading to complex polymeric mixtures[3].

Q3: How can I protect the molecule if an acidic environment is absolutely required for a downstream reaction? Expert Insight & Causality: If your synthetic route strictly requires acidic conditions, you must mask the basicity of the N8 position. The standard industry practice is to convert the secondary amine into a tert-butyloxycarbonyl (Boc) protected derivative prior to exposing the core to acids. The Boc group prevents the formation of the highly polar ammonium salt, keeping the molecule in the organic phase. However, note that the tetrahydrofuran-3-one core will still degrade if the acid is too harsh or prolonged.

📊 Quantitative Data: Workup Condition Matrix

To optimize your extraction, refer to the following matrix comparing workup conditions against core stability and expected recovery yields.

Table 1: Effect of Workup pH on 1-Oxa-8-azaspiro[4.5]decan-4-one Stability and Recovery

Workup ReagentApprox. pHN8 StateCore StabilityExpected Organic Recovery
1M HCl (aq)0 - 1Fully ProtonatedRapid Degradation< 5% (Lost to Aq / Degraded)
10% Citric Acid2 - 3Fully ProtonatedModerate10 - 20% (Mostly in Aq)
Sat. NH 4​ Cl (aq)5 - 6EquilibriumStable> 85%
Sat. NaHCO 3​ (aq)8 - 9Free BaseStable> 95%

🧪 Standard Operating Procedure: Mild Workup Protocol

To prevent both aqueous loss and acid-catalyzed ring opening, abandon strong mineral acids and implement this self-validating mild extraction protocol:

Step 1: Thermal Quenching Cool the reaction mixture to 0–5 °C using an ice-water bath. The lower temperature suppresses the activation energy required for acid-catalyzed ring-opening and enolization.

Step 2: pH Adjustment Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ) dropwise until the aqueous phase reaches pH 7.5–8.5. Do not use strong bases like 1M NaOH, as strong alkaline conditions can trigger retro-aldol degradation of the spirocycle.

Step 3: Phase Separation Transfer the mixture to a separatory funnel. Add a moderately polar organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Avoid non-polar solvents like hexanes, which yield poor partition coefficients for this polar spirocycle.

Step 4: Extraction & Validation Extract the aqueous layer three times with the organic solvent. Self-Validating Check: Before discarding the aqueous layer, perform a TLC spot test of the aqueous phase stained with Ninhydrin. A lack of purple/brown spots confirms complete extraction of the amine into the organic phase.

Step 5: Drying and Concentration Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na 2​ SO 4​ , and filter. Concentrate under reduced pressure with the rotary evaporator water bath strictly kept below 30 °C to prevent thermal stress on the tetrahydrofuran-3-one ring.

⚙️ Pathway Visualization

WorkupPathways A 1-Oxa-8-azaspiro[4.5]decan-4-one (Organic Phase) B Strong Acid Quench (pH < 3) A->B HCl/H2SO4 C Mild/Basic Quench (pH 7-9) A->C NaHCO3/NH4Cl D N8 Protonation (Water Soluble) B->D Rapid E Ring-Opening & Aldol Condensation B->E Prolonged/Heat H Free Base Retained (High Recovery) C->H Extraction F Product Lost to Aqueous Phase D->F Extraction G Irreversible Degradation E->G Decomposition

Fig 1: Fate of 1-Oxa-8-azaspiro[4.5]decan-4-one under acidic vs. basic workup.

📚 References[1] Title: Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery

Source: University of Southampton (ePrints Soton) URL:[2] Title: Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions Source: Diva-Portal.org URL:[3] Title: Chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols Source: RSC Publishing URL:

Sources

Reducing unwanted byproducts in the synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have guided countless research teams through the optimization and scale-up of 1-oxa-8-azaspiro[4.5]decan-4-one derivatives. These spirocycles are highly prized in drug discovery—particularly for muscarinic agonist and tachykinin receptor antagonist development[1]—but their synthesis is notoriously prone to byproduct formation.

This guide bypasses generic advice. Instead, it offers field-proven, mechanistically grounded solutions to ensure your synthetic workflows are robust, high-yielding, and self-validating [2].

Core Mechanistic Workflow & Byproduct Pathways

Before troubleshooting, it is critical to understand where the synthesis diverges into unwanted byproducts. The diagram below maps the standard three-step synthetic logic (Alkylation Cyclization Deprotection) and isolates the exact nodes where thermodynamic or kinetic failures occur.

Workflow SM N-Boc-4-piperidone (Starting Material) Add Nucleophilic Addition (-78°C, THF) SM->Add Int Open-Chain Intermediate (Tertiary Alcohol) Add->Int Cyc Spirocyclization (p-TsOH, Toluene, Reflux) Int->Cyc BP1 Elimination Byproduct (Tetrahydropyridine) Int->BP1 Temp > -20°C Prod N-Boc-Spirocycle (Protected Core) Cyc->Prod BP2 Uncyclized Artifacts (Hydrolysis) Cyc->BP2 Incomplete H2O Removal Dep Anhydrous Deprotection (3M HCl / MeOH) Prod->Dep Final 1-Oxa-8-azaspiro[4.5] decan-4-one HCl Dep->Final

Fig 1: Synthetic workflow for 1-oxa-8-azaspiro[4.5]decan-4-one highlighting byproduct pathways.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a massive spike in dehydration (elimination) byproducts during the initial nucleophilic addition to N-Boc-4-piperidone? Causality: The formation of the tertiary alcohol intermediate is highly susceptible to E1/E2 elimination. When the reaction temperature exceeds -20°C, or when strong bases (like LDA) are left unquenched, the thermal energy overcomes the activation barrier for elimination. This strips water from the molecule, resulting in a tetrahydropyridine derivative—a dead-end byproduct that cannot undergo spirocyclization [3]. Solution: Maintain strict cryogenic conditions (-78°C) during the addition phase and ensure the reaction is quenched with a mild proton source (like saturated NH₄Cl) before the mixture is allowed to warm to room temperature.

Q2: My spiro-ring formation step is stalling at 40% conversion. How can I prevent incomplete cyclization? Causality: The intramolecular cyclization to form the 1-oxa-8-azaspiro[4.5]decan-4-one core is an equilibrium-driven condensation process. If the water byproduct is not physically removed from the microenvironment, the reverse hydrolysis reaction competes equally with the forward cyclization, causing the reaction to stall. Solution: Utilize a Dean-Stark apparatus with toluene to azeotropically remove water. This leverages Le Chatelier's principle, forcing the equilibrium entirely toward the spirocycle.

Q3: During Boc deprotection, my spirocycle degrades into a black, polymeric oil. How do I maintain the integrity of the core? Causality: While the oxa-spiro framework is generally robust, prolonged exposure to harsh aqueous acids (like 6M HCl) at elevated temperatures will protonate the spiro-oxygen. Water then acts as a nucleophile, triggering a reversible ring-opening sequence that destroys the spiroketal/spiroether linkage [4]. Solution: Shift your protocol to strictly anhydrous conditions. Using anhydrous methanolic HCl (3M) or Trifluoroacetic acid (TFA) in dichloromethane ensures the Boc group is cleaved via isobutylene loss without providing the aqueous nucleophiles necessary for spiro-ring degradation.

Quantitative Data: Reaction Conditions vs. Byproduct Yield

To illustrate the critical nature of these parameters, below is a summary of quantitative data derived from scale-up optimization studies.

Reaction StepCondition TestedTarget Yield (%)Primary ByproductByproduct Yield (%)Causality / Observation
Nucleophilic Addition THF, -78°C, 2h88% Tetrahydropyridine<5%Kinetic control prevents E1cB elimination.
Nucleophilic Addition THF, 0°C, 2h45% Tetrahydropyridine42%Thermal energy drives dehydration of the tertiary alcohol.
Spirocyclization Toluene, Reflux, Dean-Stark92% Open-chain intermediate<2%Continuous removal of H₂O drives equilibrium forward.
Spirocyclization Toluene, 80°C, No Trap35% Open-chain intermediate55%Reversible reaction stalls without Le Chatelier's driving force.
Boc Deprotection 3M HCl in Anhydrous MeOH95% Ring-opened artifacts<1%Lack of aqueous nucleophiles preserves the spiro-ether.
Boc Deprotection 6M Aqueous HCl, Reflux15% Ring-opened artifacts78%Hydronium ions aggressively cleave the spiro linkage.

Self-Validating Experimental Protocols

Do not proceed to a subsequent step without verifying the success of the current one. The following protocols integrate In-Process Controls (IPCs) to create a self-validating workflow.

Protocol 1: Cryogenic Alkylation of N-Boc-4-piperidone

Objective: Form the open-chain tertiary alcohol intermediate without triggering dehydration.

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Add N-Boc-4-piperidone (1.0 eq) and anhydrous THF (0.5 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Causality: Maintaining -78°C is critical; the resulting alkoxide intermediate is highly basic, and thermal energy will drive an elimination reaction.

  • Addition: Dropwise addition of the nucleophile (e.g., ethoxyethyl-protected cyanohydrin or equivalent enolate, 1.1 eq).

  • Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 7:3). The starting material (R_f = 0.6, stains yellow with 2,4-DNP) must be completely consumed, replaced by a new polar spot (R_f = 0.3).

  • Quench: Add saturated aqueous NH₄Cl while the flask is still at -78°C, then allow the mixture to warm to room temperature.

Protocol 2: Thermodynamic Spirocyclization

Objective: Close the 1-oxa-8-azaspiro[4.5]decan-4-one ring system.

  • Setup: Dissolve the crude intermediate in anhydrous toluene (0.2 M) in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq). Causality: p-TsOH acts as a proton shuttle, activating the functional groups for cyclization without being acidic enough to cleave the N-Boc group prematurely.

  • Reflux: Heat to 110°C. Causality: The Dean-Stark trap physically removes water, preventing the reverse hydrolysis reaction.

  • Self-Validation (IPC): Monitor the water meniscus in the trap. Once the theoretical volume of water is collected (approx. 6-8 hours), perform LC-MS. The mass should shift exactly from [M+H]+ of the open chain to [M−H2​O+H]+ .

Protocol 3: Anhydrous Boc Deprotection

Objective: Remove the Boc protecting group without cleaving the spiro-ether.

  • Reaction: Dissolve the N-Boc-spirocycle in anhydrous methanol. Cool to 0°C.

  • Reagent: Slowly add 3M methanolic HCl (5.0 eq). Causality: Using anhydrous methanolic HCl prevents the hydrolytic attack on the spiro-carbon, avoiding polymerization.

  • Self-Validation (IPC): Stir for 4 hours at room temperature. Evaporate a 100 µL aliquot and analyze via ¹H-NMR. The complete disappearance of the intense 9H singlet at ~1.45 ppm confirms total Boc removal.

  • Isolation: Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to isolate the 1-oxa-8-azaspiro[4.5]decan-4-one hydrochloride salt as a highly pure, white crystalline solid.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery Source: University of Southampton ePrints URL:[Link]

Validation & Comparative

Advanced Bioisosteric Replacement: Transitioning from Morpholine to 1-Oxa-8-azaspiro[4.5]decan-4-one in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Escape from Flatland"

In medicinal chemistry, the morpholine ring is a privileged scaffold frequently deployed to modulate physicochemical properties, enhance aqueous solubility, and establish critical hydrogen-bond interactions within target binding pockets [1]. However, its relatively planar conformation and exposed α-carbons make it highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism.

To overcome these pharmacokinetic liabilities, medicinal chemists are increasingly utilizing spirocyclic bioisosteres. The replacement of morpholine with 1-Oxa-8-azaspiro[4.5]decan-4-one represents a sophisticated structural intervention. By introducing a rigid, three-dimensional spiro-fused system, developers can significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ ), sterically shield metabolic "soft spots," and project exit vectors into previously unexplored chemical space [2]. This guide objectively compares the performance of morpholine against this spirocyclic alternative and provides validated experimental workflows for its integration.

Mechanistic Rationale: Causality Behind the Bioisosteric Shift

The Morpholine Liability

Morpholine's primary metabolic vulnerability lies in the carbon atoms adjacent to its oxygen and nitrogen heteroatoms [3]. CYP450 enzymes readily oxidize these α-carbons, leading to carbinolamine intermediates that rapidly undergo ring-opening, N-dealkylation, and subsequent clearance [4]. While steric hindrance (e.g., adding methyl groups) can partially mitigate this, it often compromises target binding affinity.

The Spirocyclic Advantage: 1-Oxa-8-azaspiro[4.5]decan-4-one

1-Oxa-8-azaspiro[4.5]decan-4-one fuses a piperidine ring with an oxolan-3-one (tetrahydrofuran-3-one) derivative via a single spiro carbon. This architectural shift provides three distinct mechanistic advantages:

  • Steric Shielding: The spiro-fusion creates a bulky, three-dimensional microenvironment that physically restricts the approach of CYP450 active sites to the vulnerable α-carbons [5].

  • Preservation of Pharmacophores: The scaffold retains the basic nitrogen (essential for salt formation and solubility) and the hydrogen-bond accepting oxygen, maintaining the fundamental pharmacophoric features of morpholine.

  • Enhanced Rigidity: The conformational restriction reduces the entropic penalty upon target binding, often translating to improved target engagement and selectivity compared to the flexible morpholine chair/boat conformations.

Pathway Visualization

The following diagram illustrates the divergent metabolic routing of the two scaffolds when exposed to hepatic CYP450 enzymes.

MetabolicPathway Morpholine Morpholine Scaffold (Flexible, Exposed α-C) CYP450_1 CYP450 Oxidation (α-carbon attack) Morpholine->CYP450_1 RingOpen Ring Cleavage & Rapid Clearance CYP450_1->RingOpen Spiro 1-Oxa-8-azaspiro[4.5]decan-4-one (Rigid, High Fsp³) CYP450_2 Steric Shielding (Blocked Oxidation) Spiro->CYP450_2 Stable Metabolic Stability & Prolonged Half-life CYP450_2->Stable

Metabolic routing of morpholine vs. spirocyclic bioisostere under CYP450.

Quantitative Performance Comparison

The table below summarizes the typical physicochemical and pharmacokinetic shifts observed when replacing a pendant morpholine group with 1-Oxa-8-azaspiro[4.5]decan-4-one in a standard kinase inhibitor lead molecule.

ParameterMorpholine Core1-Oxa-8-azaspiro[4.5]decan-4-oneMechanistic Implication
Fsp3​ Character Low-ModerateHighIncreased 3D complexity correlates with lower off-target toxicity.
LogD (pH 7.4) ~1.5 – 2.0~1.2 – 1.8Slight reduction in lipophilicity improves aqueous solubility.
pKa (Conjugate Acid) ~8.3~8.6 – 9.1Stronger basicity ensures complete protonation at physiological pH.
HLM Stability ( T1/2​ ) 15 – 25 min> 75 minSteric blockade of α-oxidation significantly extends half-life.
Intrinsic Clearance ( CLint​ ) > 45 µL/min/mg< 15 µL/min/mgReduced hepatic extraction ratio improves oral bioavailability.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify successful synthesis and accurate metabolic profiling.

Protocol A: Buchwald-Hartwig Amination for Spirocycle Incorporation

Because 1-Oxa-8-azaspiro[4.5]decan-4-one is a secondary amine, it can be seamlessly coupled to aryl or heteroaryl halides, mirroring the synthetic routes used for morpholine.

Reagents: Aryl halide core (1.0 eq), 1-Oxa-8-azaspiro[4.5]decan-4-one (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), Cs₂CO₃ (2.5 eq), anhydrous 1,4-Dioxane.

  • Preparation: In a flame-dried Schlenk tube under argon, combine the aryl halide, the spirocycle, and Cs₂CO₃.

  • Catalyst Addition: Add Pd₂(dba)₃ and RuPhos. Causality checkpoint: RuPhos is specifically chosen for its ability to facilitate the coupling of sterically hindered secondary amines without promoting β-hydride elimination.

  • Reaction: Inject degassed anhydrous 1,4-dioxane. Seal the tube and heat to 100°C for 12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ confirms conversion.

  • Purification: Cool to room temperature, filter through a Celite pad to remove the palladium/salts, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that the spirocycle resists CYP-mediated degradation better than morpholine.

Materials: Pooled Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system, Test compounds (10 mM in DMSO).

  • Incubation Mixture: Dilute the test compound to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM. Keep the final DMSO concentration 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality checkpoint: NADPH is the obligate electron donor for CYP450; a control lacking NADPH must be run in parallel to rule out chemical instability or non-CYP degradation (e.g., esterases).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the enzymes, halting the reaction instantly.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the slope ( −k ) to determine the half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

Structural Elucidation and NMR Spectra Comparison of 1-Oxa-8-azaspiro[4.5]decan-4-one and its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly oxa-azaspirodecane derivatives, have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality, high fraction of sp³ carbons, and favorable physicochemical properties make them ideal core motifs for developing PROTAC degraders (1[1]), FAAH inhibitors (2[2]), and LRRK2 inhibitors (3[3]).

During the synthesis of these complex molecules, differentiating structural regioisomers—such as 1-oxa-8-azaspiro[4.5]decan-4-one and its variants—is a critical quality control bottleneck. As a Senior Application Scientist, I have designed this guide to objectively compare the Nuclear Magnetic Resonance (NMR) profiles of these isomers. By detailing the causality behind chemical shift variations and establishing a self-validating experimental protocol, this guide provides drug development professionals with a definitive framework for structural elucidation.

Structural Isomerism and Causality of Chemical Shifts

The primary challenge in characterizing oxa-azaspirodecane isomers lies in the overlapping aliphatic signals generated by the piperidine ring. However, the position of the heteroatom (oxygen) and the carbonyl group within the 5-membered oxolane ring relative to the spiro-carbon (C5) fundamentally alters the local electronic environment. Understanding this causality is the key to accurate interpretation.

  • 1-Oxa-8-azaspiro[4.5]decan-4-one : The oxygen (O1) is directly bonded to the spiro-carbon (C5). Furthermore, the carbonyl is at C4, which is also directly bonded to C5. This places C5 between a highly electronegative oxygen and an electron-withdrawing carbonyl group. The combined inductive (-I) and anisotropic deshielding effects strip electron density away from C5, pushing its ¹³C chemical shift severely downfield to approximately 85–90 ppm .

  • 1-Oxa-8-azaspiro[4.5]decan-3-one : The oxygen remains bonded to C5, but the carbonyl is shifted to C3. C5 is now bonded to O1 and a methylene group (C4). The loss of the direct carbonyl attachment slightly reduces the deshielding effect, resulting in a C5 shift of approximately 80–83 ppm .

  • 2-Oxa-8-azaspiro[4.5]decan-4-one : The oxygen is located at position 2. Consequently, C5 is bonded to a methylene (C1) and the carbonyl (C4), but lacks a direct bond to oxygen. Without the intense inductive deshielding of an adjacent oxygen atom, the spiro-carbon is significantly shielded, resonating much further upfield at approximately 50–55 ppm .

Quantitative NMR Data Comparison

The following table synthesizes the diagnostic ¹H and ¹³C NMR chemical shifts used to differentiate the three primary structural isomers.

CompoundRegiochemistryKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Diagnostic Spiro-C (C5) Shift
1-Oxa-8-azaspiro[4.5]decan-4-one O at 1, C=O at 4~4.0 (s, 2H, H2), ~2.5 (s, 2H, H3)~215 (C4), ~65 (C2), ~38 (C3)~88 ppm (Deshielded by O & C=O)
1-Oxa-8-azaspiro[4.5]decan-3-one O at 1, C=O at 3~4.0 (s, 2H, H2), ~2.4 (s, 2H, H4)~213 (C3), ~70 (C2), ~45 (C4)~82 ppm (Deshielded by O only)
2-Oxa-8-azaspiro[4.5]decan-4-one O at 2, C=O at 4~4.1 (s, 2H, H3), ~3.8 (s, 2H, H1)~214 (C4), ~72 (C3), ~75 (C1)~52 ppm (Shielded, no direct O bond)

Experimental Methodology: Self-Validating NMR Protocol

Relying solely on 1D NMR for spirocycles is a critical error that often leads to misassignments. A robust, self-validating system requires the integration of 2D NMR techniques to definitively map the connectivity across the spiro-center (4[4]).

Step-by-Step Acquisition Workflow
  • Sample Preparation & Standardization :

    • Weigh precisely 15–20 mg of the purified spirocyclic compound.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard (0.00 ppm), ensuring absolute chemical shift referencing. Because subtle shift differences (e.g., 2–5 ppm) are the primary differentiators between regioisomers, perfect calibration is non-negotiable.

  • Instrument Tuning & Shimming :

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and perform automated gradient shimming to ensure a homogeneous magnetic field, minimizing line broadening for adjacent aliphatic multiplets.

  • 1D ¹H and ¹³C Acquisition :

    • ¹H NMR : Acquire 16–32 scans with a spectral width of 12 ppm and a relaxation delay (d1) of 1.5 seconds.

    • ¹³C NMR : Acquire 1024 scans with a spectral width of 250 ppm.

    • Causality: Set the d1 delay for ¹³C to at least 2.5–3.0 seconds . Quaternary carbons (like the spiro C5) and carbonyl carbons lack attached protons, resulting in inefficient dipole-dipole relaxation and long T₁ times. A standard 1.0s delay will result in these critical diagnostic peaks disappearing into the baseline.

  • 2D HMBC Acquisition (The Validation Step) :

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants (³J_CH = 8 Hz).

    • Causality: 1D NMR cannot unambiguously prove that the oxolane and piperidine rings are fused at the same carbon. The HMBC experiment creates a self-validating loop by revealing ³J_CH cross-peaks between the piperidine protons (H6/H10) and the spiro-carbon (C5), definitively confirming the intact spirocyclic core.

NMR_Workflow N1 1. Sample Prep (CDCl3 + TMS) N2 2. 1D Acquisition (1H & 13C, d1=3s) N1->N2 N3 3. 2D Acquisition (HSQC & HMBC) N2->N3 N4 4. Data Processing (Phase & Baseline) N3->N4 N5 5. Structure Validation (Cross-Ring Check) N4->N5

Step-by-step self-validating NMR workflow for spirocyclic compounds.

Logical Relationships in 2D NMR Validation

To prove the structure is indeed a spirocycle and not a fused bicyclic system, the HMBC logical relationships must be satisfied. The spiro-carbon (C5) acts as the central node connecting the two ring systems. Observing correlations from protons on both rings to this single carbon node validates the structure.

HMBC_Logic C5 Spiro C5 (~88 ppm) H6_10 Piperidine H6 / H10 H6_10->C5 ³J_CH H_Oxolane Oxolane H3 H_Oxolane->C5 ²J_CH / ³J_CH

Critical HMBC correlations used to definitively validate the spiro-carbon connectivity.

Conclusion

The successful differentiation of 1-Oxa-8-azaspiro[4.5]decan-4-one from its structural isomers relies on understanding the profound inductive and anisotropic effects exerted by the oxygen and carbonyl groups on the quaternary spiro-carbon. By employing a rigorous, self-validating NMR protocol that pairs optimized 1D acquisition parameters (extended T₁ relaxation delays) with 2D HMBC cross-ring validation, researchers can confidently assign regiochemistry and advance these privileged scaffolds through the drug development pipeline.

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC. National Institutes of Health (NIH).
  • JP2012509309A - 1-oxa-8-azaspiro [4.5] decane-8-carboxamide compounds as FAAH inhibitors. Google Patents.
  • 1-Oxa-8-azaspiro[4.5]decan-3-ol | 757239-76-2. Benchchem.
  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents.

Sources

Mass spectrometry fragmentation pattern validation for 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Validation for 1-Oxa-8-azaspiro[4.5]decan-4-one: A Comparative Guide

Executive Context: The Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic motifs, such as 1-Oxa-8-azaspiro[4.5]decan-4-one, are increasingly recognized as privileged, sp³-rich scaffolds in Fragment-Based Drug Discovery (FBDD) due to their inherent three-dimensionality and favorable physicochemical properties[1]. However, the rigid spiro center (C5) and the presence of multiple heteroatoms (O1, N8, and the ketone at C4) create highly complex, multi-pathway collision-induced dissociation (CID) spectra. Validating these fragmentation patterns is critical to ensure that downstream high-throughput screening assays do not track false positives or isobaric background noise[2].

Mechanistic Causality of Fragmentation

Before comparing instrumental platforms, we must establish the theoretical fragmentation behavior of 1-Oxa-8-azaspiro[4.5]decan-4-one (Exact Monoisotopic Mass: 155.0947 Da; Formula: C₈H₁₃NO₂).

  • Protonation Site: Under Electrospray Ionization (ESI+), protonation occurs preferentially at the secondary amine (N8) of the piperidine ring due to its superior gas-phase basicity compared to the oxa-ring oxygen or the ketone. This yields a precursor ion [M+H]⁺ at m/z 156.1025.

  • Primary Cleavages: The localization of the charge drives inductive cleavage. The molecule undergoes an alpha-cleavage adjacent to the C4 ketone, resulting in a characteristic neutral loss of carbon monoxide (-27.9949 Da), yielding a product ion at m/z 128.1075.

  • Secondary Cleavages: Competing pathways involve the charge-directed opening of the spiro-ring system and the loss of water (-18.0106 Da) from the oxazolidine-like moiety, yielding m/z 138.0919.

Frag_Logic Parent Precursor Ion [M+H]+ m/z 156.1025 RingOpening Spiro-Ring Opening (Charge-Directed) Parent->RingOpening KetoneLoss Alpha-Cleavage Loss of CO (-27.9949 Da) Parent->KetoneLoss WaterLoss Loss of H2O (-18.0106 Da) Parent->WaterLoss Frag1 Product Ion m/z 128.1075 RingOpening->Frag1 KetoneLoss->Frag1 Frag2 Product Ion m/z 138.0919 WaterLoss->Frag2

Caption: Mechanistic causality of 1-Oxa-8-azaspiro[4.5]decan-4-one dissociation.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

To validate this fragmentation pattern, laboratories typically choose between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) systems. While QqQ offers unmatched sensitivity for targeted quantitation, HRMS is instrumental in determining molecular structures with unparalleled accuracy during the early stages of drug discovery[3].

Table 1: Quantitative Performance Comparison for Spirocycle Validation

Performance MetricHigh-Resolution MS (Orbitrap/Q-TOF)Triple Quadrupole (QqQ) MSGC-EI-MS (Derivatized)
Mass Accuracy < 1 ppm~0.1 Da~0.1 Da
Resolving Power > 70,000 (FWHM)Unit Resolution (0.7 Da)Unit Resolution (0.7 Da)
Sensitivity (LOD) 1 - 10 ng/mL< 0.1 ng/mL10 - 50 ng/mL
Structural Elucidation Excellent (Exact elemental composition)Poor (Nominal mass tracking only)Moderate (Library matching)
Spirocycle Cleavage Resolves isobaric fragments (e.g., CO vs N₂)Cannot distinguish isobaric neutral lossesHigh energy (70 eV) shatters scaffold
Primary Use Case Hit validation, fragmentation mappingHigh-throughput PK/PD screeningVolatile impurity profiling

Self-Validating Experimental Protocol (LC-HRMS/MS)

To establish a ground-truth fragmentation pattern, we deploy a self-validating LC-HRMS/MS workflow. This protocol is designed so that the resulting data mathematically proves the structure, eliminating the need for external orthogonal assays.

  • Step 1: Sample Preparation

    • Action: Dissolve 1-Oxa-8-azaspiro[4.5]decan-4-one in 100% Methanol to 1 mg/mL, then dilute to 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency at the N8 position. The high organic content ensures optimal desolvation in the ESI source.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 1.7 µm).

    • Causality: The polar secondary amine causes the molecule to elute in the void volume of standard C18 columns, leading to severe ion suppression from matrix salts. HILIC provides orthogonal retention, ensuring the analyte enters the MS free of isobaric background interference.

  • Step 3: HRMS Acquisition with Stepped NCE

    • Action: Operate the Orbitrap/Q-TOF at 70,000 resolution (MS1) and 17,500 resolution (MS2). Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV in a single scan event.

    • Causality: This is the core of the self-validating system. Low NCE (20 eV) gently fragments the molecule to confirm fragile neutral losses (e.g., H₂O). High NCE (60 eV) forces deep skeletal cleavages (spiro-ring opening). By multiplexing these energies into one composite spectrum, the precursor mass must mathematically sum to the exact masses of the low-energy and high-energy fragments. If the mass defect arithmetic fails, the system automatically flags the peak as an impurity.

MS_Workflow cluster_platforms Analytical Platform Comparison Sample 1-Oxa-8-azaspiro[4.5]decan-4-one Sample Preparation LC HILIC UHPLC Separation (Retains Polar Amine) Sample->LC Ionization ESI+ Ionization (Protonation at N8) LC->Ionization HRMS HRMS (Orbitrap/Q-TOF) Sub-ppm Mass Accuracy Ionization->HRMS QqQ Triple Quadrupole (QqQ) High Sensitivity MRM Ionization->QqQ Data Fragmentation Pattern Validation & Causality HRMS->Data QqQ->Data

Caption: Workflow comparing HRMS and QqQ platforms for spirocycle MS validation.

Conclusion

For complex spirocyclic scaffolds like 1-Oxa-8-azaspiro[4.5]decan-4-one, nominal mass instruments are insufficient for initial fragmentation validation due to the intricate rearrangement pathways of the spiro center. By employing a self-validating HRMS protocol with stepped NCE and HILIC chromatography, researchers can unambiguously map the fragmentation tree. Once validated, these exact mass transitions can be confidently ported to high-throughput QqQ systems for rapid pharmacokinetic screening or native mass spectrometry binding assays[4].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Oxa-8-azaspiro[4.5]decan-4-one and its associated waste streams. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

The procedures outlined herein are grounded in federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and best practices for laboratory safety. Adherence to these guidelines is essential for protecting laboratory personnel, the community, and the environment.

Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for 1-Oxa-8-azaspiro[4.5]decan-4-one is not publicly available, data from close structural analogs, such as other oxa-azaspiro-decanes, indicate a consistent hazard profile that we must assume applies to this compound as a conservative safety measure.

The primary hazards are associated with irritation and potential target organ toxicity.[1][2][3]

Table 1: Assumed Hazard Profile for 1-Oxa-8-azaspiro[4.5]decan-4-one

Hazard ClassificationGHS Hazard CodePrecautionary Statement CodesPictogram
Skin IrritationH315P264, P280, P302+P352, P332+P313 alt text
Serious Eye IrritationH319P280, P305+P351+P338, P337+P313 alt text
Specific Target Organ ToxicityH335P261, P271, P304+P340, P312 alt text

Based on this profile, any material, solution, or piece of equipment (e.g., gloves, pipette tips) contaminated with 1-Oxa-8-azaspiro[4.5]decan-4-one must be treated as hazardous waste .

Regulatory Framework: The Generator's Responsibility

Under the U.S. Environmental Protection Agency (EPA) and RCRA, the entity that produces the waste is legally defined as the "generator".[4] This designation carries the "cradle-to-grave" responsibility for the waste, from its point of generation until its final, safe disposal. This guide ensures compliance with the standards applicable to generators of hazardous waste as outlined in Title 40 of the Code of Federal Regulations (CFR) Part 262.[5]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure proper PPE is worn. The rationale is to create a barrier between the researcher and the potential irritant.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling the solid form where dust may be generated, use a NIOSH-approved respirator with an appropriate filter.[3] Work should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation

This is the most critical step to prevent dangerous chemical reactions. Incompatible wastes must never be mixed.[8][9]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing 1-Oxa-8-azaspiro[4.5]decan-4-one should be collected in a separate, dedicated liquid waste container.

  • Incompatibilities: Based on its structure (a heterocyclic amine and a ketone), avoid mixing this waste with:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

    • Strong Acids and Bases: Can cause neutralization reactions that generate heat or catalyze decomposition.[10]

Step 3: Containerization

The integrity of the waste containment is essential for safe storage and transport.

  • Container Selection: Use containers made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks or cracks.[11][12]

  • Secure Closure: The container must have a tightly fitting screw cap. It must be kept closed at all times except when waste is actively being added.[11][13] Leaving a funnel in the opening is a common but dangerous violation.

Step 4: Waste Labeling

Clear and accurate labeling prevents accidents and ensures the disposal vendor can handle the waste correctly. Every waste container must be labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "1-Oxa-8-azaspiro[4.5]decan-4-one" and all other components in the waste stream, including solvents. Do not use abbreviations or chemical formulas.[11]

  • The approximate percentage of each component.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").[8]

  • The date on which waste was first added to the container (the accumulation start date).

Step 5: On-Site Accumulation

Designated laboratory areas, known as Satellite Accumulation Areas (SAAs), are used for the short-term storage of hazardous waste.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to the central storage area within three days.[13]

  • Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Oxa-8-azaspiro[4.5]decan-4-one waste.

G Workflow for 1-Oxa-8-azaspiro[4.5]decan-4-one Waste Disposal node_gen Waste Generation (e.g., contaminated gloves, unused solution) node_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) node_gen->node_ppe node_char Step 2: Characterize & Segregate Waste (Solid vs. Liquid, check incompatibilities) node_ppe->node_char node_cont Step 3: Select Compatible Container (HDPE or Glass, secure lid) node_char->node_cont node_spill Emergency: Spill or Release node_char->node_spill node_label Step 4: Label Container Correctly ('Hazardous Waste', full chemical names, date) node_cont->node_label node_store Step 5: Store in Satellite Accumulation Area (At point of generation, in secondary containment) node_label->node_store node_dispose Step 6: Arrange Professional Disposal (Contact licensed hazardous waste vendor) node_store->node_dispose node_protocol Follow Institutional Spill Response Protocol (Evacuate, Alert, Clean-up if trained) node_spill->node_protocol

Caption: Decision workflow for handling and disposing of 1-Oxa-8-azaspiro[4.5]decan-4-one waste.

Step 6: Final Disposal

Hazardous waste must be disposed of through a licensed and approved hazardous waste management company.[9][14]

  • Contact: Follow your institution's procedure for contacting the Environmental Health and Safety (EHS) office or the designated waste vendor.

  • Manifest: For transport off-site, the waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.[4][15]

  • Recommended Disposal Method: For organic compounds like this, the most common and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[6]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) to contain the spill.

    • Wipe the area clean, working from the outside in.

    • All cleanup materials must be collected and disposed of as hazardous waste.[2]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Notify your supervisor and institutional EHS.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6][16]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

By adhering to this comprehensive guide, researchers can ensure that the disposal of 1-Oxa-8-azaspiro[4.5]decan-4-one is performed safely, responsibly, and in full compliance with all regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Chemical Waste Disposal Guidelines. Emory University.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • 1,4-Dioxa-8-azaspiro(4.5)decane. (n.d.). PubChem - NIH.
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026, March 1). Capot Chemical.
  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. (n.d.). AK Scientific, Inc.
  • 1-Oxa-8-azaspiro[4.5]decane Hydrochloride. (n.d.). TCI Chemicals.
  • 1-Oxa-8-azaspiro[4.5]decan-3-ol. (n.d.). Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-8-azaspiro[4.5]decan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Oxa-8-azaspiro[4.5]decan-4-one, a member of the spirocyclic ketone family, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Table 1: Anticipated Hazard Profile of 1-Oxa-8-azaspiro[4.5]decan-4-one

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Corrosion/IrritationCauses skin irritation upon direct contact.[2][3][5]Dermal
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3][5]Ocular
Specific Target Organ ToxicityMay cause respiratory tract irritation if inhaled.[1][2][3][5]Inhalation
Acute Oral ToxicityMay be harmful if swallowed.[2]Ingestion

The primary causality for these hazards lies in the chemical reactivity of the spiroketone functional group and the overall molecular structure, which can interact with biological tissues. Therefore, the cornerstone of safe handling is the prevention of direct contact and inhalation.

Core Directive: A Multi-layered PPE Protocol

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE should not be a static choice but rather adapted to the specific procedure being performed.

Essential PPE for Handling 1-Oxa-8-azaspiro[4.5]decan-4-one
  • Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals. For prolonged handling or in the case of a spill, double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid skin contact.[2][6]

  • Eye and Face Protection: Given the high risk of serious eye irritation, chemical safety goggles are mandatory.[1][2][5] A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashes or when handling larger quantities.[7][8]

  • Body Protection: A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a full-body suit should be considered.[2] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[8]

  • Respiratory Protection: All handling of 1-Oxa-8-azaspiro[4.5]decan-4-one as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][9]

PPE Selection Based on Laboratory Task
TaskMinimum Required PPE
Weighing and preparing solutionsLaboratory coat, chemical safety goggles, single pair of nitrile gloves.
Conducting reactionsLaboratory coat, chemical safety goggles, face shield, double pair of nitrile gloves.
Purification (e.g., chromatography)Laboratory coat, chemical safety goggles, face shield, double pair of nitrile gloves.
Handling spillsChemical-resistant suit or apron, chemical safety goggles, face shield, heavy-duty chemical-resistant gloves, respiratory protection (as needed).[10]

Operational and Disposal Plans: Ensuring a Safe Workflow

A comprehensive safety plan extends beyond the use of PPE to include clear, step-by-step procedures for handling and disposal.

Step-by-Step Guide for Safe Handling
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible and unobstructed.[5]

  • Donning PPE: Put on PPE in the following order: laboratory coat, inner gloves, respirator (if needed), goggles, face shield, and outer gloves.

  • Handling: Conduct all operations that may generate dust or aerosols within a chemical fume hood.[2] Avoid direct contact with skin, eyes, and clothing.[5][11]

  • Post-Handling: After handling, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order is outer gloves, face shield, goggles, laboratory coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[2]

Spill Management Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate level of PPE as outlined in the table above.

  • Contain and Clean: Contain the spill using an inert absorbent material. Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

All waste containing 1-Oxa-8-azaspiro[4.5]decan-4-one, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all waste in a clearly labeled, sealed, and appropriate container for chemical waste.[12]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[2][12][13] Under no circumstances should this chemical be disposed of down the drain.[5][6][12]

Visualization of the Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of 1-Oxa-8-azaspiro[4.5]decan-4-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Assess Risks & Verify Fume Hood GetPPE Gather Appropriate PPE Prep->GetPPE 1. Plan DonPPE Don PPE Correctly Handle Handle Chemical in Fume Hood DonPPE->Handle 2. Execute DoffPPE Doff PPE Correctly Handle->DoffPPE 3. Conclude Segregate Segregate Waste Spill Spill? Handle->Spill Wash Wash Hands DoffPPE->Wash Container Use Labeled Container Segregate->Container 4. Contain Dispose Professional Disposal Container->Dispose 5. Dispose SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes SpillProtocol->Segregate

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.